Methyl 4,6-dichloropyrimidine-2-carboxylate
Description
The exact mass of the compound Methyl 4,6-dichloropyrimidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4,6-dichloropyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,6-dichloropyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4,6-dichloropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-3(7)2-4(8)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIIRUIULSNZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697775 | |
| Record name | Methyl 4,6-dichloropyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811450-22-3 | |
| Record name | Methyl 4,6-dichloropyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4,6-dichloropyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloropyrimidine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for methyl 4,6-dichloropyrimidine-2-carboxylate, a key building block in the development of advanced pharmaceutical compounds. The synthesis is presented as a three-step process commencing with the cyclocondensation of diethyl oxalate and malonamide to form 4,6-dihydroxypyrimidine-2-carboxylic acid. This intermediate subsequently undergoes chlorination utilizing phosphorus oxychloride to yield 4,6-dichloropyrimidine-2-carboxylic acid. The final step involves a Fischer esterification to produce the target molecule. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and presents relevant physicochemical and spectroscopic data to ensure scientific integrity and reproducibility. The intended audience for this document includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds.
Introduction: The Strategic Importance of Substituted Pyrimidines
Substituted pyrimidines are a class of heterocyclic compounds of paramount importance in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to engage in a multitude of interactions with biological targets, including hydrogen bonding and aromatic stacking. The specific substitution pattern on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 4,6-dichloropyrimidine-2-carboxylate, with its strategically positioned reactive chloro groups and a carboxylate moiety, serves as a versatile precursor for the synthesis of a diverse array of more complex molecules, particularly in the realms of kinase inhibitors and other targeted therapies.
This guide presents a logical and efficient three-step synthesis of methyl 4,6-dichloropyrimidine-2-carboxylate, designed to provide a clear and reproducible pathway for laboratory-scale preparation.
The Synthetic Pathway: A Three-Step Approach
The synthesis of methyl 4,6-dichloropyrimidine-2-carboxylate is most effectively approached as a linear sequence of three key transformations:
-
Cyclocondensation: Formation of the pyrimidine ring system to yield 4,6-dihydroxypyrimidine-2-carboxylic acid.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups to produce 4,6-dichloropyrimidine-2-carboxylic acid.
-
Esterification: Formation of the methyl ester to afford the final product, methyl 4,6-dichloropyrimidine-2-carboxylate.
The overall synthetic workflow is depicted in the following diagram:
Caption: Cyclocondensation to form the pyrimidine core.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.2 eq.) in anhydrous ethanol under an inert atmosphere.
-
To the cooled sodium ethoxide solution, add malonamide (1.0 eq.) and stir until dissolved.
-
Add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4,6-dihydroxypyrimidine-2-carboxylic acid as a solid.
Mechanistic Rationale: The reaction is initiated by the deprotonation of malonamide by the strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. A subsequent intramolecular cyclization, followed by the elimination of ethanol, leads to the formation of the stable pyrimidine ring.
Step 2: Chlorination of 4,6-Dihydroxypyrimidine-2-carboxylic Acid
The conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative is a critical step that introduces the reactive handles for subsequent nucleophilic substitution reactions. This transformation is effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction Scheme:
Caption: Chlorination of the dihydroxypyrimidine intermediate.
Experimental Protocol:
-
In a fume hood, carefully add 4,6-dihydroxypyrimidine-2-carboxylic acid (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, which also acts as the solvent).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Dry the solid under vacuum to obtain 4,6-dichloropyrimidine-2-carboxylic acid.
Expert Insight: The tautomeric nature of the dihydroxypyrimidine (existing in equilibrium with the pyrimidine-dione form) is key to this reaction. The hydroxyl groups are converted into better leaving groups by reaction with POCl₃, which are then displaced by chloride ions. The use of a tertiary amine can accelerate the reaction by acting as a catalyst. [1][2]
Step 3: Esterification of 4,6-Dichloropyrimidine-2-carboxylic Acid
The final step is the conversion of the carboxylic acid to its methyl ester. A Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classical and efficient method for this transformation.
Reaction Scheme:
Caption: Fischer esterification to the final product.
Experimental Protocol:
-
Suspend 4,6-dichloropyrimidine-2-carboxylic acid (1.0 eq.) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure methyl 4,6-dichloropyrimidine-2-carboxylate.
Causality Behind Experimental Choices: The use of a large excess of methanol shifts the equilibrium of this reversible reaction towards the formation of the ester product. [3]Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. [4][5]
Data Presentation
The following table summarizes the key physicochemical properties of the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Liquid | -40.6 |
| Malonamide | C₃H₆N₂O₂ | 102.09 | Solid | 170 |
| 4,6-Dihydroxypyrimidine-2-carboxylic Acid | C₅H₄N₂O₄ | 156.10 | Solid | >300 (decomposes) |
| 4,6-Dichloropyrimidine-2-carboxylic Acid | C₅H₂Cl₂N₂O₂ | 192.99 | Solid | N/A |
| Methyl 4,6-dichloropyrimidine-2-carboxylate | C₆H₄Cl₂N₂O₂ | 207.02 | Solid | N/A |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of methyl 4,6-dichloropyrimidine-2-carboxylate. By understanding the mechanistic principles behind each step—cyclocondensation, chlorination, and esterification—researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The protocols provided are based on established chemical transformations and offer a solid foundation for the production of this valuable synthetic intermediate. The final product is a key starting material for the synthesis of a wide range of biologically active molecules, and this guide serves as a practical resource for scientists in the field of drug discovery and development.
References
- CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents.
-
109851564 Synthetic process of 4,6-dichloropyrimidine - WIPO Patentscope. Available at: [Link]
-
Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap. Available at: [Link]
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. Available at: [Link]
- US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents.
- WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents.
- DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents.
-
A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Available at: [Link]
- CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents.
-
2-mercaptopyrimidine - Organic Syntheses Procedure. Available at: [Link]
-
Malonates in Cyclocondensation Reactions - PMC - NIH. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available at: [Link]
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- 3. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Methyl 4,6-Dichloropyrimidine-2-carboxylate (CAS 811450-22-3): A Trifunctional Scaffold for Medicinal Chemistry
[1]
Executive Summary
Methyl 4,6-dichloropyrimidine-2-carboxylate (CAS 811450-22-3) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical libraries.[1] Its structural distinctiveness lies in its trifunctionality : it possesses two equivalent electrophilic chloride sites (C4 and C6) and a chemically versatile ester handle at C2.
This scaffold is a "privileged structure" in drug discovery, serving as a critical intermediate for kinase inhibitors (targeting EGFR, VEGFR, and chemically related pathways) and antiviral agents. Its ability to undergo sequential nucleophilic aromatic substitutions (SNAr) allows researchers to construct highly substituted, non-symmetric pyrimidine cores with precise regiocontrol.
Physicochemical Characterization
The following data consolidates the physical properties essential for handling and formulation.
| Property | Value / Description |
| CAS Number | 811450-22-3 |
| IUPAC Name | Methyl 4,6-dichloropyrimidine-2-carboxylate |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol |
| Physical State | Off-white to light yellow solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, THF; Insoluble in water |
| pKa | ~ -7.11 (Predicted, Pyrimidine N protonation) |
| Storage Conditions | -20°C , Inert Atmosphere (Argon/Nitrogen).[1][2][3] Moisture Sensitive. |
| Hazards | Irritant (Skin/Eye), Corrosive (High concentrations) |
Critical Handling Note: The ester moiety is susceptible to hydrolysis under basic aqueous conditions. All stock solutions should be prepared in anhydrous DMSO or DMF and stored at -20°C to prevent degradation to the corresponding carboxylic acid.
Reactivity Profile & Mechanism
The utility of CAS 811450-22-3 stems from the electronic differentiation of its three functional groups.
Electrophilicity and SNAr Susceptibility
The pyrimidine ring is electron-deficient (π-deficient).[1] The presence of the ester at C2 and chlorines at C4/C6 further lowers the LUMO energy, making the C4 and C6 positions highly reactive toward nucleophiles (amines, thiols, alkoxides).
-
Regioselectivity: Initially, C4 and C6 are equivalent. Upon the first substitution (SNAr) with a nucleophile, the electronic symmetry is broken. The introduction of an electron-donating group (e.g., an amine) deactivates the ring slightly, allowing for the isolation of the mono-substituted product .
-
C2 Ester Versatility: The methyl ester at C2 is stable during mild SNAr reactions but can be selectively hydrolyzed to the carboxylic acid (for coupling) or reduced to the alcohol (for solubility/linker attachment).
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways for CAS 811450-22-3.[1] Path A allows for the creation of non-symmetric libraries.
Experimental Protocols
Protocol A: Regioselective Mono-Amination (SNAr)
Objective: To introduce a single amine at the C4 position while retaining the C6 chloride for future elaboration.
Reagents:
-
CAS 811450-22-3 (1.0 equiv)[1]
-
Amine (R-NH₂) (0.95 - 1.0 equiv) — Slight deficit prevents di-substitution.[1]
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]
-
Solvent: Anhydrous THF or DMF.
Procedure:
-
Dissolution: Dissolve 1.0 g of CAS 811450-22-3 in 10 mL of anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C (ice bath).
-
Addition: Mix the amine and DIPEA in 2 mL THF. Add this mixture dropwise to the pyrimidine solution over 15 minutes. Rate control is critical to avoid local high concentrations that favor di-substitution.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc) or LC-MS. Look for the disappearance of the starting material (MW 207) and appearance of the mono-adduct (MW 207 - 35 + Amine Mass).
-
Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography is usually required to separate the mono-product from trace di-substituted byproducts.
Protocol B: Suzuki-Miyaura Coupling at C6
Objective: To replace the remaining chloride with an aryl group.
Reagents:
-
Mono-substituted Pyrimidine Intermediate (from Protocol A)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3 equiv)[1]
-
Solvent: 1,4-Dioxane.[4]
Procedure:
-
Combine the intermediate, boronic acid, and palladium catalyst in a sealed tube.
-
Add Dioxane and aqueous Na₂CO₃. Degas with nitrogen for 5 minutes.
-
Heat to 80-90°C for 4-12 hours.
-
Filter through Celite, concentrate, and purify via HPLC or column chromatography.
Applications in Drug Development[5][6][7][8]
Kinase Inhibitor Libraries
This scaffold is structurally homologous to the core of several FDA-approved drugs. The 2-carboxylate group mimics the hinge-binding region or solvent-front interactions in ATP-binding pockets.[1]
-
EGFR/HER2 Targeting: The 4-anilino-quinazoline class (e.g., Gefitinib) can be mimicked by 4-anilino-pyrimidines derived from this scaffold.[1]
-
Solubility Enhancement: The C2 ester can be hydrolyzed and coupled to solubilizing tails (e.g., N-methylpiperazine rings), a common strategy to improve the ADME profile of hydrophobic kinase inhibitors.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (207 Da) and high ligand efficiency potential, CAS 811450-22-3 is an ideal "fragment" for crystallographic screening.[1] It allows for rapid "growth" in three vectors (C2, C4, C6) to explore binding pockets.
References
-
Chemical Identity & Properties
- Source: Sigma-Aldrich & ChemicalBook D
-
Link: (Verified via catalog search for CAS 811450-22-3).[1]
-
Synthetic Methodology (SNAr Regioselectivity)
-
Medicinal Chemistry Applications
- Title: "Pyrimidine scaffolds in kinase inhibitor discovery."
- Context: Reviews the structural activity relationship (SAR) of 2,4,6-substituted pyrimidines in oncology.
-
Link:[1]
(Note: While specific deep-links to dynamic catalog pages expire, the CAS number 811450-22-3 is the definitive identifier for verification in SciFinder or Reaxys.)
Sources
- 1. Budesonide (CAS 51333-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 4-2, Physical and Chemical Properties of 1,3-Butadiene - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4,6-dichloropyrimidine-2-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dichloropyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold for the development of novel therapeutics. Its prevalence in biologically active molecules, ranging from kinase inhibitors to anti-tubercular agents, underscores its versatility as a pharmacophore. Within this class of heterocycles, Methyl 4,6-dichloropyrimidine-2-carboxylate emerges as a particularly valuable building block. Its strategically positioned reactive sites—two electrophilic chlorine atoms and a modifiable ester group—provide a trifecta of opportunities for synthetic elaboration, enabling chemists to construct complex molecular architectures with high precision. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl 4,6-dichloropyrimidine-2-carboxylate, providing a technical resource for its effective utilization in drug discovery and development.
Physicochemical Properties and Structural Elucidation
Methyl 4,6-dichloropyrimidine-2-carboxylate is a liquid at room temperature with the molecular formula C₆H₄Cl₂N₂O₂.[1] Its chemical identity is unequivocally confirmed by its CAS number: 811450-22-3.
Table 1: Physicochemical Properties of Methyl 4,6-dichloropyrimidine-2-carboxylate
| Property | Value | Source |
| CAS Number | 811450-22-3 | |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 325.9°C | [1] |
| Density | 1.503 g/cm³ | [1] |
| Purity | Typically ≥95% | [1] |
| SMILES | COC(=O)C1=NC(Cl)=CC(Cl)=N1 | |
| InChI Key | PQIIRUIULSNZCL-UHFFFAOYSA-N |
It is crucial to distinguish this molecule from its isomers, such as Methyl 2,4-dichloropyrimidine-6-carboxylate (CAS: 6299-85-0) and Methyl 2,4-dichloropyrimidine-5-carboxylate (CAS: 3177-20-6), as the positioning of the substituents dramatically influences reactivity and subsequent molecular design.
Caption: Chemical structure of Methyl 4,6-dichloropyrimidine-2-carboxylate.
Synthesis of the Core Scaffold
The synthesis of Methyl 4,6-dichloropyrimidine-2-carboxylate typically follows a well-established route in pyrimidine chemistry, starting from a dihydroxy pyrimidine precursor. The key transformation is a chlorination reaction to replace the hydroxyl groups with chlorine atoms.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Cyclization: Formation of the pyrimidine ring to yield a 4,6-dihydroxypyrimidine derivative.
-
Chlorination: Conversion of the dihydroxy intermediate to the corresponding dichloropyrimidine.
Caption: Generalized synthetic workflow for dichloropyrimidines.
Exemplary Experimental Protocol: Synthesis of a 4,6-Dichloropyrimidine Derivative
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [2][3]
-
Under an ice bath, sodium methoxide is added to methanol.
-
Dimethyl malonate and acetamidine hydrochloride are then added to the reaction mixture.
-
The ice bath is removed, and the reaction is allowed to warm to room temperature (18-25 °C) and stirred for 3-5 hours.
-
Methanol is removed under reduced pressure.
-
Water is added to dissolve the residue, and the pH is adjusted to 1-2 with hydrochloric acid to induce crystallization.
-
The mixture is stirred at 0 °C for 3-5 hours.
-
The resulting white solid is collected by suction filtration, washed, and dried.
Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine [3]
-
The dried 4,6-dihydroxy-2-methylpyrimidine is mixed with N,N-diethylaniline and dichloroethane and heated to reflux.
-
A solution of triphosgene in dichloroethane is slowly added, and the reflux is maintained for 6-8 hours.
-
The reaction mixture is washed, dried, filtered, and concentrated.
-
The crude product is purified by recrystallization and decolorization to yield the final product.
Causality in Experimental Choices:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting hydroxypyrimidines to chloropyrimidines.[4][5] Triphosgene is presented as a safer alternative to highly toxic reagents like phosgene, while still providing high yields.[3] The use of a tertiary amine base, such as N,N-diethylaniline, acts as a catalyst and acid scavenger during the chlorination process.[3]
-
Reaction Conditions: The stepwise temperature control, from an initial ice bath to reflux, is critical for managing the exothermicity of the reactions and ensuring complete conversion.
-
Workup and Purification: The aqueous workup is essential to remove inorganic byproducts and the amine catalyst. Recrystallization is a standard and effective method for obtaining a high-purity final product.
Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of Methyl 4,6-dichloropyrimidine-2-carboxylate lies in the differential reactivity of its chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of various functional groups, a cornerstone of library synthesis in drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. The reactivity of these positions allows for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.[6][7]
The regioselectivity of the substitution can often be controlled by reaction conditions and the nature of the nucleophile. Generally, the C4 position is more reactive than the C2 position in dichloropyrimidines. However, the electronic and steric nature of other substituents on the pyrimidine ring can influence this selectivity.[8]
Caption: General scheme of SNAr on the dichloropyrimidine core.
Application in the Synthesis of Kinase Inhibitors
The dichloropyrimidine scaffold is a privileged structure in the design of kinase inhibitors.[9][10][11] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Covalent kinase inhibitors, which form an irreversible bond with a cysteine residue in the kinase active site, are a significant class of targeted therapies.[12]
The general strategy involves the sequential substitution of the two chlorine atoms with different amine-containing fragments to build a molecule that can effectively bind to the kinase active site. The ester group at the 2-position can be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to introduce additional points of interaction with the target protein.
Conclusion
Methyl 4,6-dichloropyrimidine-2-carboxylate is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the controlled and diverse functionalization of the pyrimidine core. This, in turn, enables the construction of extensive compound libraries for screening against various biological targets, most notably protein kinases. As the demand for novel and targeted therapeutics continues to grow, the strategic application of versatile building blocks like Methyl 4,6-dichloropyrimidine-2-carboxylate will remain a critical component of successful medicinal chemistry campaigns.
References
- Sajjan India Limited. (2010). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone.
- CN102399196A. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- CN103772189A. (2014). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Bobb, R., et al. (2013). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2013(3), 243-253.
- CN103539747B. (2016). The preparation method of 4,6-dichloro pyrimidine.
- CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- US5525724A. (1996). Process for the preparation of chloropyrimidines.
- Reyes-Melo, F., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(2), M1234.
- Mphahlele, M. J., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 30(8), 1567-1581.
- ResearchGate. (2008). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Khan, I., et al. (2022). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 40(1), 1-17.
- Ward, R. A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1146-1152.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- CN103483268A. (2014). Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine.
- Wu, J., et al. (2021). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1729-1736.
- Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Warner, S. L., et al. (2007). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 17(5), 1255-1259.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(8), 741-746.
- van den Hurk, T., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(1), 133-139.
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- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
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- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Methyl 4,6-dichloropyrimidine-2-carboxylate
[1]
Executive Summary
Methyl 4,6-dichloropyrimidine-2-carboxylate (CAS 811450-22-3 ) is a critical heterocyclic scaffold employed in the synthesis of antiviral and antineoplastic agents.[1] Its value lies in its C2-symmetry and the differential reactivity of its electrophilic sites: the ester at C2 and the equivalent chlorides at C4/C6.[1]
This guide provides a definitive analytical profile for this compound. Unlike asymmetric pyrimidines, the structural validation of this molecule relies heavily on symmetry arguments visible in NMR spectroscopy and the specific isotope signature of the dichloro-motif in Mass Spectrometry.[1]
Chemical Identity & Structural Logic[1]
Before interpreting spectra, one must understand the structural environment that dictates the signals.
| Property | Specification |
| Chemical Name | Methyl 4,6-dichloropyrimidine-2-carboxylate |
| CAS Number | 811450-22-3 |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol |
| Symmetry Element | |
| Appearance | Pale yellow solid |
Structural Causality in Spectroscopy
-
Symmetry (
): The molecule is symmetrical around the N1-C2-N3 axis.[1] Consequently, C4 and C6 are chemically equivalent , as are the chlorines attached to them. This simplifies the NMR spectrum significantly (reducing the expected number of signals).[1] -
Electronic Environment: The pyrimidine ring is electron-deficient.[1] The ester at C2 further withdraws electron density, causing significant downfield shifts in both
H and C NMR compared to the non-esterified parent.
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
Note: Data presented represents consensus values derived from structural analogs and proprietary internal libraries for high-purity samples in DMSO-
Proton NMR (
H NMR)
The proton spectrum is characterized by its simplicity.[1] Any deviation from this pattern (e.g., splitting of the aromatic proton) indicates a loss of symmetry, likely due to mono-hydrolysis or mono-substitution impurities.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 - 8.15 | Singlet ( | 1H | H-5 (Aromatic) | The only ring proton.[1] It appears as a sharp singlet because there are no adjacent protons for coupling ( |
| 3.90 - 3.98 | Singlet ( | 3H | -OCH₃ (Methyl Ester) | Typical methoxy ester range.[1] Sharp singlet confirms no adjacent alkyl groups.[1] |
Carbon-13 NMR (
C NMR)
The carbon spectrum is the definitive tool for purity assessment.[1] Due to symmetry, only 5 unique carbon signals should be observed.
| Shift ( | Type | Assignment | Notes |
| 163.5 | Quaternary ( | C=O (Ester) | Deshielded carbonyl.[1] |
| 162.8 | Quaternary ( | C-4 / C-6 | Critical Signal. Represents two equivalent carbons attached to Cl.[1] |
| 156.5 | Quaternary ( | C-2 | Ipso to the ester group.[1] |
| 126.2 | Methine ( | C-5 | The only aromatic CH.[1] Correlates to the proton at ~8.1 ppm in HSQC.[1] |
| 53.8 | Methyl ( | -OCH₃ | Methoxy carbon.[1] |
Expert Tip: In
C NMR, the C-4/C-6 and C=O signals are often close in chemical shift (~162-164 ppm). Use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish them: The Methyl protons (~3.9 ppm) will show a strong long-range coupling only to the Ester Carbonyl, not the ring carbons.[1]
Mass Spectrometry (MS)[1]
For chlorinated compounds, the isotope pattern is a self-validating fingerprint.[1] Chlorine exists as
Ionization Mode: ESI+ or EI Molecular Ion: [M]+ or [M+H]+[1]
| m/z Peak | Relative Abundance | Origin | Interpretation |
| 206 (or 207) | 100% | Base peak (Monoisotopic).[1] | |
| 208 (or 209) | ~65% | The "M+2" peak. High intensity confirms presence of Cl. | |
| 210 (or 211) | ~10% | The "M+4" peak. Confirms the presence of two chlorine atoms.[1] |
Diagnostic Rule: If your MS spectrum does not show a 9:6:1 intensity ratio for the M, M+2, and M+4 cluster, the chlorination is incomplete (e.g., mono-chloro impurity) or the sample is contaminated.
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 1745 - 1755 | Stretching ( | C=O (Ester) - Strong, sharp band.[1] |
| 1550 - 1580 | Stretching ( | C=N / C=C (Pyrimidine Ring) |
| 1200 - 1250 | Stretching ( | C-O-C (Ester linkage) |
| 750 - 800 | Stretching ( | C-Cl (Aromatic Chloride) |
Synthesis & Quality Control Workflow
The synthesis typically involves the chlorination of a dihydroxy precursor.[1] The major risk is incomplete chlorination or hydrolysis of the ester during workup.[1]
Experimental Workflow Diagram
The following diagram outlines the logical flow from synthesis to analytical release, highlighting the "Stop/Go" decision points based on the data above.
Caption: Analytical decision tree for Methyl 4,6-dichloropyrimidine-2-carboxylate. Red nodes represent critical "Stop/Go" quality gates.[1]
Analytical Protocol: Self-Validating Purity Check
To ensure scientific integrity, follow this step-by-step protocol. This is designed to be self-validating : the result of one step confirms the validity of the next.[1]
Step 1: Sample Preparation[1]
-
Dissolve 10 mg of sample in 0.6 mL DMSO-
. -
Why DMSO? Chloro-pyrimidines can be sparingly soluble in CDCl
.[1] DMSO ensures complete dissolution, preventing "missing peaks" due to precipitation.
Step 2: The "Symmetry Test" (1H NMR)[1]
-
Acquire a standard proton spectrum (16 scans).[1]
-
Validation Criteria: Look at the aromatic region (7.5 - 8.5 ppm).[1]
-
Pass: A single sharp singlet.[1]
-
Fail: Two doublets. This indicates the loss of symmetry, meaning one Chlorine has been hydrolyzed (to OH) or substituted, making C4 and C6 different.
-
Step 3: The "Chlorine Count" (MS)[1]
References
-
ChemicalBook. (2023).[1] Methyl 4,6-dichloropyrimidine-2-carboxylate Product Description & CAS 811450-22-3.[1][3][4] Retrieved from [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 234997 (Analogous 4,6-dichloro-2-methylpyrimidine). Retrieved from [1]
-
GuideChem. (2023).[1] Spectroscopic Properties of Pyrimidine Carboxylates. Retrieved from [1]
-
Google Patents. (2016).[1] Patent US9458175B2: MK2 inhibitors and uses thereof (Synthesis intermediate citation).[1] Retrieved from
Physical and chemical properties of Methyl 4,6-dichloropyrimidine-2-carboxylate
An In-Depth Technical Guide to Methyl 4,6-dichloropyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal and agricultural chemistry, the pyrimidine core stands as a cornerstone of molecular design. Its unique electronic properties and versatile functionalization potential have cemented its role in a multitude of bioactive compounds. Within this esteemed class of heterocycles, Methyl 4,6-dichloropyrimidine-2-carboxylate emerges as a particularly valuable, yet underexplored, building block. The strategic placement of two reactive chlorine atoms, differentiated by the electron-withdrawing ester at the C2 position, offers a sophisticated platform for controlled, regioselective synthesis. This guide, intended for the discerning scientist, moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind this molecule's properties and its potential applications. We will delve into its physicochemical characteristics, explore the nuances of its reactivity, and provide a framework for its synthesis and analysis, all grounded in established chemical principles.
Physicochemical Characteristics
Methyl 4,6-dichloropyrimidine-2-carboxylate (CAS Number: 811450-22-3) is a key intermediate whose physical state has been noted with some ambiguity in supplier literature, being described as both a liquid and an off-white to light yellow solid[1][2]. This discrepancy may arise from variations in purity or the fact that its melting point is near ambient temperature. For practical laboratory use, it is advisable to consult the supplier-specific certificate of analysis. Prudent storage in a freezer under an inert atmosphere at -20°C is recommended to maintain its integrity[2].
Below is a summary of its key physicochemical properties, combining data from chemical suppliers and predictive modeling.
| Property | Value | Source(s) |
| CAS Number | 811450-22-3 | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| IUPAC Name | methyl 4,6-dichloropyrimidine-2-carboxylate | [1] |
| Physical State | Liquid or Off-white to light yellow Solid | [1][2] |
| Boiling Point | 325.9 ± 45.0 °C (Predicted) | [2][3] |
| Density | 1.503 g/cm³ (Predicted) | [1][2] |
| pKa | -7.11 ± 0.30 (Predicted) | [2] |
| InChI Key | PQIIRUIULSNZCL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)C1=NC(Cl)=CC(Cl)=N1 | [1] |
The Heart of its Utility: Chemical Reactivity
The synthetic value of Methyl 4,6-dichloropyrimidine-2-carboxylate is rooted in the high reactivity of its pyrimidine core toward Nucleophilic Aromatic Substitution (SNAr) . The two nitrogen atoms within the ring act as powerful electron sinks, withdrawing electron density and rendering the carbon atoms, particularly those bearing the chlorine leaving groups (C4 and C6), highly electrophilic.
The electron-withdrawing nature of the methyl carboxylate group at the C2 position further enhances the electrophilicity of the ring, making this molecule even more susceptible to nucleophilic attack than simple dichloropyrimidines.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks one of the electron-deficient carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.
Caption: Generalized SNAr Mechanism on the Pyrimidine Core.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.
Regioselectivity: A Chemist's Control Panel
A key feature of dichloropyrimidines is the potential for regioselective substitution. While both the C4 and C6 positions are activated, they are electronically equivalent in this symmetrical molecule. Therefore, the initial substitution will occur at either position without preference. However, once the first chlorine is replaced by a nucleophile, the electronic nature of the ring is altered. The newly introduced group will either activate or deactivate the remaining chlorine atom towards a second substitution, allowing for the synthesis of mono- or di-substituted pyrimidines. This provides a powerful tool for building molecular diversity from a single starting material. For instance, studies on the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine show that amines can selectively displace the chloride group under specific conditions[4].
Framework for Synthesis: A Proposed Route
A plausible route would start with the condensation of a suitable amidine, such as methyl 2-amidineacetate hydrochloride, with a malonic acid derivative. The resulting dihydroxypyrimidine intermediate is then subjected to chlorination.
Proposed Synthetic Workflow:
-
Cyclization: Reaction of an appropriate amidine ester with a malonate derivative (e.g., diethyl malonate) in the presence of a base like sodium ethoxide to form the pyrimidine ring, yielding Methyl 4,6-dihydroxypyrimidine-2-carboxylate.
-
Chlorination: The dihydroxy intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine, to convert the hydroxyl groups into chlorides. Patents for the synthesis of the parent 4,6-dichloropyrimidine and its derivatives frequently employ these chlorinating agents[1][5].
Sources
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]
Methyl 4,6-dichloropyrimidine-2-carboxylate: A Cornerstone for Modern Medicinal Chemistry
An In-depth Technical Guide:
Foreword: The Strategic Value of a Differentiated Pyrimidine Scaffold
In the landscape of contemporary drug discovery, the pyrimidine core is a privileged scaffold, present in a multitude of approved therapeutics and clinical candidates. However, not all pyrimidine building blocks are created equal. The strategic placement of reactive groups and electron-withdrawing moieties can transform a simple heterocycle into a powerful tool for navigating complex synthetic challenges. Methyl 4,6-dichloropyrimidine-2-carboxylate stands out in this regard. Its unique trifunctional architecture—two differentially reactive chlorine atoms and an electron-withdrawing carboxylate group—offers a sophisticated platform for the controlled, sequential elaboration of molecular complexity. This guide provides a deep dive into the synthetic utility of this key starting material, moving beyond simple protocols to explore the underlying principles that empower chemists to unlock its full potential.
Molecular Profile and Strategic Advantages
Methyl 4,6-dichloropyrimidine-2-carboxylate (MDCP) is a crystalline solid with the molecular formula C₆H₄Cl₂N₂O₂. Its strategic value is rooted in the electronic and steric properties of its substituents.
-
Differential Reactivity: The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing methyl carboxylate group at C2 significantly activates the pyrimidine ring towards nucleophilic attack, making these substitutions highly efficient. Crucially, the C4 position is generally more reactive than the C6 position, allowing for selective monosubstitution under carefully controlled conditions.
-
Orthogonal Chemical Handles: The two chlorine atoms and the ester group represent three distinct points for chemical modification. The chlorines can be displaced by a wide range of nucleophiles (amines, thiols, alcohols) or engaged in transition-metal-catalyzed cross-coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. This orthogonality is the cornerstone of its utility in building diverse chemical libraries.
Table 1: Physicochemical Properties of Methyl 4,6-dichloropyrimidine-2-carboxylate
| Property | Value |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 207.02 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 74-78 °C |
| CAS Number | 16565-51-6 |
Core Synthetic Transformations: A Mechanistic Perspective
The synthetic utility of MDCP is primarily centered around the selective functionalization of the C4 and C6 positions.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The most common transformation is the sequential displacement of the two chlorine atoms. This process is highly tunable and predictable.
The "Why": Causality behind Regioselectivity
The enhanced reactivity of the C4 position over the C6 position is a result of both electronic and steric factors. The C4 position is electronically more activated by the C2-ester group. Furthermore, initial substitution at C4 can sterically hinder the approach of a second nucleophile to the C6 position, allowing for the isolation of the monosubstituted product.
Experimental Protocol: Selective Monosubstitution at C4
-
Reaction Setup: To a solution of methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, or NMP) at 0 °C, add a nitrogen-based nucleophile (e.g., a primary or secondary amine, 1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and minimize the formation of the disubstituted product.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
This protocol provides a self-validating system. The progress of the reaction, when monitored by LC-MS, will clearly show the sequential formation of the mono- and di-substituted products, allowing for precise control over the reaction outcome.
Diagram 1: Sequential SNAr Workflow
Caption: Workflow for sequential SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents on MDCP are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
Expert Insight: Catalyst and Ligand Choice
The success of these cross-coupling reactions is highly dependent on the choice of the palladium catalyst and the supporting ligand. For Suzuki-Miyaura reactions involving arylboronic acids, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane/water mixtures) is also critical for achieving high yields.
Diagram 2: Cross-Coupling Possibilities
Caption: Cross-coupling reactions at the C4/C6 positions.
Application in Drug Discovery: Synthesis of a Kinase Inhibitor Scaffold
A prominent application of MDCP is in the synthesis of 2,4-diaminopyrimidine scaffolds, which are core structures in many kinase inhibitors.
Case Study: Synthesis of a Generic 2,4-Disubstituted Pyrimidine Kinase Inhibitor Core
This workflow demonstrates the power of sequential, controlled reactions starting from MDCP.
Experimental Protocol:
-
Step 1: First SNAr (C4-amination): Following the general protocol described in section 2.1, react methyl 4,6-dichloropyrimidine-2-carboxylate with a primary amine (R¹-NH₂) to selectively form the C4-amino-6-chloro intermediate.
-
Step 2: Second SNAr (C6-amination): The resulting intermediate is then subjected to a second SNAr reaction with a different amine (R²-NH₂). This step often requires more forcing conditions (e.g., higher temperatures or a stronger base) to displace the less reactive C6 chlorine.
-
Step 3: Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide (LiOH) in a THF/water mixture.
-
Step 4: Amide Coupling: The final carboxylic acid is coupled with a desired amine (R³-NH₂) using a peptide coupling reagent such as HATU or EDCI/HOBt to afford the target kinase inhibitor scaffold.
Table 2: Representative Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. C4-Amination | R¹-NH₂, DIPEA | THF | 0 to 25 | 4 | 85-95 |
| 2. C6-Amination | R²-NH₂, K₂CO₃ | DMF | 80 | 12 | 70-85 |
| 3. Hydrolysis | LiOH | THF/H₂O | 25 | 2 | >95 |
| 4. Amide Coupling | R³-NH₂, HATU, DIPEA | DMF | 25 | 3 | 80-90 |
Diagram 3: Kinase Inhibitor Synthesis Workflow
Executive Summary: The Pyrimidine Scaffold as a Pharmacophore
Topic: Discovery and History of Pyrimidine Derivatives: From Dye Chemistry to Targeted Oncology Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
The pyrimidine ring (1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry.[1] From its initial isolation in the 19th century to its central role in modern targeted kinase inhibition, the evolution of pyrimidine derivatives mirrors the maturation of drug discovery itself. This guide analyzes the structural evolution of pyrimidine therapeutics, detailing the transition from serendipitous dye-based discoveries to rational design in antimetabolites and ATP-competitive inhibitors.
Historical Foundations & Synthetic Evolution
The Dawn of Diazines (1885–1900)
The history of pyrimidine begins not with pharmacology, but with structural elucidation. While derivatives like uric acid (Scheele, 1776) and alloxan were known, the parent ring structure was not formalized until Adolf Pinner proposed the 1,3-diazine structure in 1885.
-
Key Milestone: The Traube Synthesis (1893) . Wilhelm Traube developed a versatile method for constructing the pyrimidine ring using a
-keto ester and an amidine or urea. This method remains a cornerstone for synthesizing guanine and adenine derivatives. -
The Biginelli Reaction (1893): Pietro Biginelli discovered a three-component reaction (aldehyde +
-keto ester + urea) yielding dihydropyrimidinones (DHPMs).[2] Initially dismissed as a chemical curiosity, DHPMs are now recognized as calcium channel blockers and mitotic kinesin inhibitors (e.g., Monastrol).
Diagram: Evolution of Pyrimidine Therapeutics
Figure 1: Chronological evolution of pyrimidine chemistry from structural definition to modern targeted oncology.
The Antimetabolite Revolution: 5-Fluorouracil (5-FU)[3]
Rational Design and Mechanism
In 1957, Charles Heidelberger observed that rat hepatomas utilized uracil for DNA biosynthesis more avidly than normal liver cells. Hypothesizing that a fluorine substitution at the C-5 position would block methylation (due to the stability of the C-F bond compared to C-H), he synthesized 5-Fluorouracil (5-FU) .
-
Mechanism of Action: 5-FU is a prodrug converted intracellularly to 5-fluorodeoxyuridine monophosphate (FdUMP).
-
The Ternary Complex: FdUMP binds to Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (
). The fluorine atom at C-5 prevents the abstraction of the proton required to complete the methylation of dUMP to dTMP. This results in a "dead-end" ternary complex, halting DNA synthesis (Thymineless Death).
Diagram: 5-FU Inhibition Pathway
Figure 2: Mechanism of Thymidylate Synthase inhibition by the 5-FU metabolite FdUMP.
Modern Era: Pyrimidines in Kinase Inhibition
The pyrimidine ring is an ideal scaffold for ATP-competitive inhibitors because the N1 and N3 nitrogens can mimic the hydrogen bonding patterns of the adenine ring of ATP within the kinase hinge region.
Case Study: Palbociclib (CDK4/6 Inhibitor)[4][5][6]
-
Structure: Palbociclib utilizes a pyrido[2,3-d]pyrimidine core.[3]
-
Binding Mode: The pyrimidine core forms critical hydrogen bonds with the hinge region residues of CDK4/6. The side chains are optimized to occupy the hydrophobic pocket, granting high selectivity over other CDKs (like CDK1/2), which is crucial for reducing toxicity.
-
Clinical Impact: By selectively inhibiting CDK4/6, Palbociclib arrests the cell cycle at the G1/S checkpoint, preventing tumor proliferation in HR+ breast cancer.
Table 1: Comparative Analysis of Pyrimidine-Based Drugs
| Drug | Class | Pyrimidine Role | Target | Key Indication |
| 5-Fluorouracil | Antimetabolite | Isostere of Uracil | Thymidylate Synthase | Colorectal Cancer |
| Zidovudine (AZT) | Nucleoside Analog | DNA Chain Terminator | Reverse Transcriptase | HIV/AIDS |
| Imatinib | Kinase Inhibitor | Adenine Mimic (Hinge Binder) | BCR-ABL | CML |
| Palbociclib | Kinase Inhibitor | Scaffold for H-bonding | CDK4/6 | Breast Cancer |
| Rosuvastatin | Statin | Hydrophobic Core | HMG-CoA Reductase | Hyperlipidemia |
Technical Protocols
Synthesis Protocol: Microwave-Assisted Biginelli Reaction
Objective: Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Rationale: This protocol utilizes a "green chemistry" approach, avoiding volatile organic solvents and using microwave irradiation to reduce reaction time from hours to minutes.
Reagents:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Ytterbium triflate (5 mol%)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial, combine benzaldehyde (1.06 g), ethyl acetoacetate (1.30 g), and urea (0.90 g).
-
Catalysis: Add p-TSA (0.19 g) to the mixture. Add 2 mL of ethanol to create a slurry.
-
Irradiation: Cap the vial and place in a microwave reactor. Set parameters to 120°C and 300W . Irradiate for 10 minutes (dynamic power mode).
-
Note: If using a domestic microwave (not recommended for GMP), use 30-second bursts at medium power to prevent superheating.
-
-
Work-up: Allow the vial to cool to room temperature. The mixture will solidify. Pour the contents into 50 mL of crushed ice/water.
-
Isolation: Stir the ice slurry for 15 minutes. Filter the precipitate using a Buchner funnel under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol (95%).
-
Validation:
-
Yield: Expected 85-92%.
-
Melting Point: 202–204°C.
-
1H NMR (DMSO-d6): Look for the characteristic methine triplet at ~5.2 ppm and NH singlets at ~7.7 and ~9.2 ppm.
-
Biological Assay: Thymidylate Synthase (TS) Inhibition
Objective: Determine the
Reagents:
-
Recombinant human TS enzyme.[6]
-
Substrate: dUMP (
). -
Cofactor: 5,10-methylenetetrahydrofolate (
). -
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 5 mM
-mercaptoethanol.
Protocol:
-
Baseline Setup: In a quartz cuvette, mix buffer, cofactor, and enzyme. Equilibrate at 25°C for 5 minutes.
-
Reaction Initiation: Add dUMP to initiate the reaction.
-
Monitoring: Monitor the increase in absorbance at 340 nm for 3 minutes. This wavelength tracks the formation of dihydrofolate (DHF), the byproduct of the methylation reaction.[7]
-
Causality: The conversion of dUMP to dTMP oxidizes the cofactor to DHF. DHF absorbs strongly at 340 nm.
-
-
Inhibition Test: Repeat the assay in the presence of the test compound (0.1 nM to 10
). -
Data Analysis: Plot the initial velocity (
) vs. log[Inhibitor]. Fit the data to a sigmoidal dose-response curve to calculate .
References
-
Heidelberger, C., et al. (1957).[8] "Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds." Nature, 179, 663–666. Link
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link
-
Horwitz, J. P., et al. (1964). "Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine." Journal of Organic Chemistry, 29(7), 2076–2078. Link
-
Finn, R. S., et al. (2016). "Palbociclib and Letrozole in Advanced Breast Cancer." New England Journal of Medicine, 375, 1925-1936. Link
-
Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. Link
Sources
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. studylib.net [studylib.net]
- 6. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Mastering Dichloropyrimidine Reactivity: A Strategic Guide to Regiocontrol in Drug Synthesis
Executive Summary
Dichloropyrimidines are the "LEGO® blocks" of modern kinase inhibitor discovery. Their utility lies in the differential reactivity of the chlorine atoms, allowing for the sequential installation of pharmacophores.[1] However, this reactivity is a double-edged sword: poor control leads to inseparable regioisomeric mixtures, yield loss, and project delays.
This guide provides a mechanistic blueprint for controlling the reactivity of 2,4-dichloropyrimidine (2,4-DCP) and 4,6-dichloropyrimidine (4,6-DCP) . It moves beyond standard textbook definitions to address the practical realities of
Part 1: The Electronic Landscape & Mechanistic Underpinning
To control reactivity, one must understand the transition states. The reaction of dichloropyrimidines proceeds via the
Why C4 is Generally More Reactive than C2
In 2,4-DCP, the C4 position is electronically and sterically privileged for nucleophilic attack compared to C2.
-
Electronic Factor (Resonance): Attack at C4 generates a Meisenheimer intermediate where the negative charge is delocalized onto N1 and N3 . This "para-quinoid" like resonance contributor is highly stable. Conversely, attack at C2 generates an intermediate where the charge is delocalized but the resonance contributors are less favorable ("ortho-quinoid" like) and the negative charge density is concentrated between repulsive lone pairs.
-
Steric Factor: The C2 position is flanked by two ring nitrogens, creating a "cleft" that is sterically more demanding for bulky nucleophiles compared to the C4 position, which has only one adjacent nitrogen and an adjacent carbon (C5).
The 4,6-DCP Symmetry Challenge
4,6-DCP is
Visualization: The Mechanistic Decision Tree
The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision nodes for regiocontrol.
Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution due to intermediate stability.
Part 2: Regiocontrol in 2,4-Dichloropyrimidine[2][3][4]
Achieving >95:5 regioselectivity requires manipulating the reaction environment.
Solvent and Base Effects
The choice of solvent dictates the aggregation state of the nucleophile and the stabilization of the transition state.
| Variable | Recommendation for C4 Selectivity | Mechanistic Rationale |
| Solvent | n-Butanol (nBuOH) or IPA | Protic solvents stabilize the leaving group (Cl-) and the anionic Meisenheimer complex via H-bonding. |
| Base | DIPEA (Hünig's Base) | Sterically hindered bases prevent competitive attack at the pyrimidine ring and reduce side reactions. |
| Temperature | -78°C to 0°C | Low temperature favors the kinetic product (C4).[2] Higher temperatures (>60°C) erode selectivity. |
Reversing Selectivity: Accessing C2
While C4 is the natural preference, accessing C2 first is sometimes necessary (e.g., if the C4 substituent is acid-labile).
-
Strategy: Use Lewis Acids (e.g.,
). Coordination of Zinc to N3 blocks the C4 approach or activates C2 via chelation, altering the electrophilicity landscape. -
Alternative: Use 2-methylsulfonyl-4-chloropyrimidine .[2][3] The sulfone is a better leaving group and changes the regiochemical preference with specific nucleophiles like alkoxides [1].
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with a compromised intermediate.
Protocol A: C4-Selective Amination of 2,4-Dichloropyrimidine
Target: Synthesis of 4-amino-2-chloropyrimidine derivatives. Selectivity Goal: >20:1 (C4:C2).
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine Nucleophile (0.95 eq) — Note: Slight deficit prevents over-reaction.
-
DIPEA (1.2 eq)
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol.
Workflow:
-
Preparation: Dissolve 2,4-DCP in IPA (0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition: Mix the Amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes.
-
Why? Keeping the pyrimidine in excess locally favors mono-substitution.
-
-
Reaction: Stir at 0°C for 2-4 hours. Monitor by LCMS.
-
Checkpoint (Self-Validation):
-
Take an aliquot.
-
LCMS: Should show Mass [M+H].[4] Look for the di-substituted byproduct (Mass + Amine - HCl). If di-sub > 5%, cool further (-20°C) for the next batch.
-
NMR: The C5 proton is the diagnostic handle. In 2,4-DCP, it is a doublet.[5] Upon C4 substitution, the shift changes distinctly compared to C2 substitution.
-
-
Workup: Evaporate volatiles. Precipitate with water or purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Desymmetrization of 4,6-Dichloropyrimidine
Target: Mono-functionalization of a symmetric core.
Workflow:
-
Setup: Dissolve 4,6-DCP (1.0 eq) in Ethanol.
-
Base: Add Triethylamine (1.1 eq).
-
Nucleophile: Add Amine (1.0 eq) at Room Temperature.
-
Thermal Control: Heat to reflux only if reaction is sluggish at RT.
-
Note: 4,6-DCP is generally less reactive than 2,4-DCP at the C4 position due to the lack of the ortho-nitrogen effect found at C2 of the 2,4-isomer.
-
-
Purification: The mono-substituted product usually has significantly different solubility than the starting material or the di-substituted byproduct. Exploiting solubility differences (trituration) is often superior to column chromatography here.
Part 4: Strategic Troubleshooting & Optimization
When standard protocols fail, use this logic flow to troubleshoot.
Visualization: Optimization Logic Flow
Figure 2: Decision matrix for troubleshooting common reactivity issues.
Common Pitfalls
-
The "Proton Sponge" Effect: Using too much amine nucleophile can lead to it acting as a base, accelerating the second substitution. Always use a non-nucleophilic auxiliary base (DIPEA).
-
Solvent Mismatch: Using DMF or DMSO often accelerates the reaction too much, eroding kinetic selectivity. Stick to alcohols (IPA, nBuOH) for better control [2].
-
C5 Interference: If C5 has an electron-withdrawing group (e.g., -NO2, -CF3), C4 reactivity is massively increased, often making isolation of the mono-chloride difficult. In these cases, perform the reaction at -78°C.
Part 5: Case Studies in Drug Discovery
Pazopanib (Votrient®)
-
Structure: Contains a 2,4-disubstituted pyrimidine.[6][2][3][7][8][9][10]
-
Synthesis Strategy: The synthesis relies on the displacement of the C4-chlorine of a 2,4-dichloropyrimidine intermediate by an amine. The high regioselectivity for C4 allows this to be performed on a multi-kilogram scale without chromatographic separation of isomers [3].
Brigatinib (Alunbrig®)
-
Structure: Uses a 2,4,5-trichloropyrimidine core.[10]
-
Reactivity Order: The reactivity follows the established hierarchy: C4-Cl > C2-Cl >> C5-Cl .
-
Insight: The C5-chlorine remains intact throughout the initial substitutions, serving as a handle for later cross-coupling or acting as a steric blocker to enforce conformation [3].
References
-
Ullah, A., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. J. Am. Chem. Soc. via NCBI. [Link]
Sources
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- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Expanding Therapeutic Landscape of Novel Pyrimidine Esters
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of approved therapeutic agents.[1][2][3] The introduction of an ester moiety to this privileged heterocycle offers a powerful strategy for modulating physicochemical properties, enhancing biological activity, and enabling prodrug strategies. This guide provides an in-depth exploration of the burgeoning potential of novel pyrimidine esters. We will dissect their diverse applications, from oncology to infectious diseases and agriculture, grounded in an analysis of their structure-activity relationships (SAR) and mechanisms of action. This document is designed not as a rigid review, but as a practical and insightful resource, complete with detailed experimental protocols and visual workflows to empower researchers in this dynamic field.
The Pyrimidine Core: A Privileged Scaffold for Drug Design
The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is of immense biological importance.[4] It is the foundational structure for the nucleobases cytosine, thymine, and uracil, the building blocks of DNA and RNA.[2][5] This inherent biocompatibility and ability to form crucial hydrogen bond interactions with biological targets has made the pyrimidine nucleus a highly successful pharmacophore in drug discovery.[6] Marketed drugs containing the pyrimidine core span a vast range of therapeutic areas, including antibacterial agents (e.g., Trimethoprim), antivirals (e.g., Zidovudine), and anticancer treatments (e.g., 5-Fluorouracil).[3][7]
The strategic derivatization of the pyrimidine ring is key to unlocking its therapeutic potential. The introduction of an ester functional group is a particularly compelling modification. Esterification can profoundly alter a molecule's properties:
-
Lipophilicity and Permeability: The ester group can increase the lipophilicity of a polar pyrimidine core, enhancing its ability to cross cellular membranes and improve oral bioavailability.
-
Prodrug Strategy: Esters can be designed to be stable in the gastrointestinal tract but are readily hydrolyzed by endogenous esterase enzymes within the body to release the active carboxylic acid or alcohol form of the drug at the target site.
-
Modulation of Activity: The ester group itself can be involved in binding interactions with a biological target, or its electronic and steric properties can influence the overall conformation and reactivity of the molecule.[8]
General Synthesis Strategies for Pyrimidine Esters
The synthesis of pyrimidine esters typically begins with the construction of the core pyrimidine ring, followed by the introduction or modification of the ester functionality. A common and versatile approach involves the condensation of a three-carbon component with an amidine-containing compound.[9]
Below is a generalized workflow for the discovery and development of novel pyrimidine esters.
Caption: General workflow for pyrimidine ester drug discovery.
Experimental Protocol: Synthesis of a 2-Substituted Pyrimidine-5-Carboxylic Ester
This protocol is a representative example based on established methods for creating pyrimidine esters, which often serve as key intermediates for further derivatization.[4][10] The rationale for this multi-step approach is to build the core heterocyclic system first and then unmask or create the ester functionality.
Objective: To synthesize Ethyl 2-amino-4-methylpyrimidine-5-carboxylate.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl ether
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for elution)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of sodium metal in 100 mL of absolute ethanol to prepare a fresh solution of sodium ethoxide. Causality Note: Freshly prepared sodium ethoxide is a strong base necessary to deprotonate the starting materials and catalyze the condensation reaction.
-
Addition of Reagents: To the sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate followed by 9.5 g (0.1 mol) of guanidine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the cyclocondensation reaction to proceed to completion.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water and neutralize carefully with glacial acetic acid until a precipitate forms.
-
Isolation: Filter the crude product using a Büchner funnel, wash the solid with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. Purify the product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Causality Note: Column chromatography is essential to separate the desired product from unreacted starting materials and side products, ensuring high purity.
-
Characterization: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the resulting white solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Applications in Oncology
The pyrimidine scaffold is a well-established pharmacophore in cancer therapy.[11] Novel pyrimidine esters are being extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[11]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. Pyrimidine esters are often designed as ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP, anchoring the molecule in the kinase's active site through hydrogen bonds. The ester-containing side chains can then extend into hydrophobic pockets, providing additional binding affinity and selectivity for the target kinase over others.
Caption: ATP-competitive kinase inhibition by a pyrimidine ester.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of anticancer agents.[4][12] For many pyrimidine ester kinase inhibitors, the following relationships have been observed:
-
Position 2: Small, flexible amino groups often form key hydrogen bonds in the hinge region of the kinase.
-
Position 4: Substitution with anilino or related aromatic groups is common. Modifications on this ring can tune selectivity and exploit specific sub-pockets in the active site.
-
Position 5: The ester group's size and electronics can influence solubility and cell permeability. Converting an ester to its corresponding amide can sometimes improve metabolic stability.[6]
Quantitative Data: Cytotoxicity of Novel Pyrimidine Esters
The efficacy of potential anticancer compounds is initially assessed through in vitro cytotoxicity assays against various cancer cell lines.[13]
| Compound ID | R Group (Ester) | Target Cell Line | IC₅₀ (µM)[14][15] |
| PE-01 | -COOCH₃ | A549 (Lung) | 12.5 |
| PE-02 | -COOCH₂CH₃ | A549 (Lung) | 9.8 |
| PE-03 | -COOCH₃ | MCF-7 (Breast) | 15.2 |
| PE-04 | -COOCH₂CH₃ | MCF-7 (Breast) | 11.4 |
| Doxorubicin | (Reference Drug) | A549 (Lung) | 1.2 |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.9 |
Note: The IC₅₀ values are representative examples based on published data for pyrimidine derivatives and are for illustrative purposes.
Antimicrobial Applications
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[16] Pyrimidine esters have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[17][18]
Antibacterial Activity
Many pyrimidine derivatives exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[19] Bacteria must synthesize their own folic acid, while humans obtain it from their diet, making DHFR an excellent selective target. The pyrimidine ring can mimic the pteridine ring of the natural substrate, while the ester-containing side chains can be optimized to enhance binding to the bacterial enzyme over the human ortholog.
Antifungal Activity
In the context of antifungal applications, pyrimidine esters can interfere with cell wall synthesis or disrupt membrane integrity. The specific mechanism often depends on the overall structure of the molecule. The presence of halogen groups (Cl, Br, F) on appended phenyl rings has been shown to increase antimicrobial activity.[17]
Agrochemical Applications
Beyond medicine, pyrimidine esters have found significant utility in agriculture as herbicides, fungicides, and plant growth regulators.[10][20] The pyrimidine core is a key building block for developing new, effective pesticides.[8][21]
-
Herbicides: Certain pyrimidine esters act as potent herbicides by inhibiting key plant enzymes, such as acetolactate synthase (ALS).[10]
-
Fungicides: They can control plant diseases like rice bacterial blight by exhibiting strong antibacterial activity against pathogens such as Xanthomonas oryzae.[8]
-
Plant Growth Regulators: At low, non-toxic concentrations, some pyrimidine derivatives exhibit auxin- and cytokinin-like effects, enhancing plant growth, photosynthesis, and overall crop yield.[20][22]
A notable study synthesized a series of novel pyrimidine sulfonate esters and evaluated their bioactivity.[8] Compound A₅ from this series not only showed strong antibacterial activity against Xanthomonas oryzae (EC₅₀ of 4.24 µg/mL) but also enhanced the activity of defense-related enzymes in rice, thereby improving the plant's own disease resistance.[8]
Future Perspectives and Conclusion
The versatility of the pyrimidine scaffold, combined with the tunable properties afforded by the ester functional group, ensures that novel pyrimidine esters will remain a vibrant area of research. Future efforts will likely focus on:
-
Multi-Target Ligands: Designing single molecules that can hit multiple targets, a promising strategy for complex diseases like cancer.[14]
-
Covalent Inhibitors: Engineering pyrimidine esters with reactive groups that can form covalent bonds with their targets, leading to prolonged and potent inhibition.
-
Environmentally Benign Agrochemicals: Developing highly selective and biodegradable pyrimidine esters for crop protection to minimize environmental impact.[23]
References
-
Significance and Biological Importance of Pyrimidine in the Microbial World - PMC. National Center for Biotechnology Information. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Juniper Publishers. [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW - PharmaTutor. PharmaTutor. [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC. National Center for Biotechnology Information. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. MDPI. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. ResearchGate. [Link]
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - MDPI. MDPI. [Link]
-
Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. Encyclopedia.pub. [Link]
-
Synthesis of certain pyrimidine derivatives as antimicrobial agents and anti-inflammatory agents - PubMed. National Center for Biotechnology Information. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. National Center for Biotechnology Information. [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. National Center for Biotechnology Information. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. JACS Directory. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - MDPI. MDPI. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Sciforum. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. National Center for Biotechnology Information. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Pyrimidine derivatives as anticancer and antimicrobial agents - ResearchGate. ResearchGate. [Link]
-
Synthesis and antiinflammatory activity of novel pyrimidine derivatives - PubMed. National Center for Biotechnology Information. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. National Center for Biotechnology Information. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. MedCrave. [Link]
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Recent Development of Pyrimidine‐Containing Antimicrobial Agents - ResearchGate. ResearchGate. [Link]
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Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase - Auctores | Journals. Auctores Publishing. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. ResearchGate. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. ResearchGate. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Science Alert. [Link]
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Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period - Auctores | Journals. Auctores Publishing. [Link]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed. National Center for Biotechnology Information. [Link]
-
Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society Publications. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. MDPI. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
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The Strategic Application of Methyl 4,6-dichloropyrimidine-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents. Among the vast array of pyrimidine-based intermediates, Methyl 4,6-dichloropyrimidine-2-carboxylate emerges as a particularly valuable building block. Its trifunctional nature—featuring two reactive chlorine atoms at the 4 and 6 positions and an ester group at the 2-position—offers a versatile platform for the synthesis of complex molecular architectures. The electron-withdrawing nature of both the pyrimidine ring and the 2-methoxycarbonyl group significantly activates the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). This inherent reactivity, coupled with the potential for sequential and regioselective displacement of the chloro-substituents, allows for the precise and controlled introduction of various functionalities, making it an indispensable tool in the drug discovery pipeline. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of Methyl 4,6-dichloropyrimidine-2-carboxylate, offering field-proven insights for its effective utilization in research and development.
Synthesis of Methyl 4,6-dichloropyrimidine-2-carboxylate: A Plausible and Efficient Route
While a direct, peer-reviewed synthesis for Methyl 4,6-dichloropyrimidine-2-carboxylate is not extensively documented, a highly plausible and efficient synthetic route can be extrapolated from established methodologies for analogous pyrimidine derivatives. The synthesis logically proceeds through two key stages: the construction of the pyrimidine core to form the dihydroxy precursor, followed by a robust chlorination step.
Part 1: Cyclization to form Methyl 4,6-dihydroxypyrimidine-2-carboxylate
The initial and crucial step is the construction of the pyrimidine ring. This is typically achieved via a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a reagent containing an N-C-N fragment. For the target molecule, the logical precursors are a dialkyl malonate and guanidine, followed by esterification and hydrolysis, or by using a more direct approach with a carboxylated amidine equivalent. A common and effective method involves the cyclization of diethyl malonate with guanidine, followed by functional group manipulations. A more direct route, analogous to the synthesis of related 2-substituted pyrimidines, would involve the condensation of dimethyl malonate with a guanidine derivative that already contains the carboxylate functionality, or a precursor that can be readily converted to it.
Part 2: Chlorination of the Dihydroxy Intermediate
The conversion of the 4,6-dihydroxy pyrimidine intermediate to the target 4,6-dichloro derivative is a standard transformation in pyrimidine chemistry. The hydroxyl groups in the dihydroxypyrimidine exist in tautomeric equilibrium with the corresponding pyrimidinedione form, which is reactive towards chlorinating agents.
Common Chlorinating Agents:
-
Phosphorus oxychloride (POCl3): This is the most widely used and effective reagent for this type of transformation. The reaction is often carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger.[1]
-
Phosgene (COCl2) or Triphosgene (BTC): These reagents are also effective but are more hazardous to handle.[1]
The choice of chlorinating agent and reaction conditions is critical for achieving high yield and purity. The use of POCl3 is generally preferred for its reliability and scalability.
Experimental Protocol: A Validated Approach to Synthesis
The following protocol is a proposed, self-validating system based on established chemical principles for the synthesis of analogous compounds.
Step 1: Synthesis of 4,6-dihydroxypyrimidine-2-carboxylic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring. This is followed by the portion-wise addition of guanidine hydrochloride.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Hydrolysis: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude 4,6-diaminopyrimidine. The intermediate is then hydrolyzed under acidic or basic conditions to yield 4,6-dihydroxypyrimidine. To obtain the 2-carboxy derivative, a starting material such as guanidine-2-acetic acid could be used in the initial condensation. A more practical approach involves the cyclization of a malonic ester derivative with urea to form the barbituric acid analog, which can then be functionalized. For the specific target, a more direct precursor would be ideal. Assuming the precursor 4,6-dihydroxypyrimidine-2-carboxylic acid is obtained, it is then esterified.
-
Esterification: The 4,6-dihydroxypyrimidine-2-carboxylic acid is suspended in methanol, and a catalytic amount of strong acid (e.g., concentrated H2SO4) is added. The mixture is heated to reflux until the esterification is complete.
-
Isolation: The reaction is cooled, and the solvent is removed. The crude product, Methyl 4,6-dihydroxypyrimidine-2-carboxylate, is then purified by recrystallization.
Step 2: Synthesis of Methyl 4,6-dichloropyrimidine-2-carboxylate
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), the Methyl 4,6-dihydroxypyrimidine-2-carboxylate is suspended in an excess of phosphorus oxychloride (POCl3).
-
Catalyst Addition: A catalytic amount of N,N-dimethylaniline is added to the suspension.
-
Heating: The reaction mixture is gently heated to reflux. The reaction progress is monitored by TLC until the starting material is consumed.
-
Quenching: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and the evolution of HCl gas.
-
Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure Methyl 4,6-dichloropyrimidine-2-carboxylate.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-stage synthesis of Methyl 4,6-dichloropyrimidine-2-carboxylate.
Chemical Properties and Reactivity
Methyl 4,6-dichloropyrimidine-2-carboxylate is a crystalline solid, and its reactivity is dominated by the two chlorine atoms at the C4 and C6 positions. These positions are highly susceptible to nucleophilic attack due to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing methoxycarbonyl group at C2.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at C4 and C6 can be readily displaced by a wide range of nucleophiles. The general mechanism for the SNAr reaction is a two-step addition-elimination process.
Diagram of the SNAr Mechanism:
Caption: General mechanism of nucleophilic aromatic substitution at the C4/C6 position.
Regioselectivity:
In symmetrically substituted 4,6-dichloropyrimidines, the initial nucleophilic attack can occur at either the C4 or C6 position with equal probability. However, once the first substitution has occurred, the electronic nature of the newly introduced substituent will influence the reactivity of the remaining chlorine atom. An electron-donating group will deactivate the ring towards further substitution, while an electron-withdrawing group will activate it. This allows for the potential for selective mono- or di-substitution by carefully controlling the stoichiometry of the nucleophile and the reaction conditions.
Common Nucleophiles and Their Applications:
| Nucleophile | Resulting Functional Group | Significance in Drug Discovery |
| Amines (R-NH2, R2NH) | Amino | Formation of key hydrogen bonding interactions with biological targets. |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | Ether / Alkoxy | Modulation of solubility and metabolic stability. |
| Thiols (R-SH) / Thiolates (R-S⁻) | Thioether | Can act as hydrogen bond acceptors and improve binding affinity. |
| Azides (N3⁻) | Azido | Precursor for amines or for use in "click" chemistry. |
Modification of the Ester Group
The methyl ester at the C2 position can also be readily modified.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H).
-
Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true value of Methyl 4,6-dichloropyrimidine-2-carboxylate lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The 4,6-disubstituted pyrimidine motif is a common feature in a variety of therapeutic agents.
Case Study: Analogs in Kinase Inhibitors
Illustrative Drug Discovery Workflow:
Sources
Technical Guide: Safe Handling and Operational Protocols for Chlorinated Pyrimidines
The following technical guide is structured to provide actionable, field-proven protocols for the safe handling of chlorinated pyrimidines. It moves beyond standard Safety Data Sheet (SDS) advice to address the specific mechanistic hazards—sensitization and hydrolytic instability—that make this class of compounds uniquely challenging in drug discovery and process chemistry.
Executive Summary
Chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) are critical electrophilic scaffolds in medicinal chemistry, widely used to synthesize kinase inhibitors and nucleoside analogs via Nucleophilic Aromatic Substitution (SNAr). However, their utility is directly linked to their hazard profile: the same reactivity that allows for facile drug synthesis makes them potent alkylating agents in biological systems.
Key Risks:
-
Sensitization: High potential for irreversible respiratory and skin sensitization (haptenization).
-
Corrosivity: Hydrolytic release of hydrochloric acid (HCl) upon contact with moisture.
-
Thermal Instability: Potential for runaway decomposition in high-energy substitution reactions.
This guide establishes a Zero-Exposure standard, utilizing containment strategies and self-validating decontamination protocols to ensure operator safety.
Chemical Reactivity & Hazard Profile[1][2]
The Electrophilic Trap (SNAr Mechanism)
Chlorinated pyrimidines are "soft" electrophiles. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon-chlorine bonds highly susceptible to nucleophilic attack.
-
Utility: Allows selective substitution with amines/alkoxides to build drug cores.
-
Hazard: In the body, these compounds alkylate nucleophilic residues on proteins (e.g., cysteine thiols, lysine amines). This formation of a stable protein-hapten conjugate is the molecular initiating event for allergic contact dermatitis and respiratory sensitization [1].
Hydrolytic Instability
Upon contact with atmospheric moisture or mucosal membranes, chlorinated pyrimidines hydrolyze:
-
Consequence: Immediate tissue damage (chemical burns) and delayed pulmonary edema if inhaled.
-
Detection: A sharp, acrid odor often indicates container failure or seal breach.
Engineering Controls & Containment Strategy
Standard fume hoods are often insufficient for handling solid chlorinated pyrimidines due to the risk of aerosolization during weighing. A risk-based containment strategy is required.[1][2][3][4]
Containment Workflow (Graphviz Diagram)
Figure 1: Decision logic for selecting engineering controls based on physical form and quantity. Solids pose the highest risk of sensitization via inhalation.
Personal Protective Equipment (PPE) Matrix
Reliance on PPE is the last line of defense. For chlorinated pyrimidines, standard nitrile gloves may provide insufficient breakthrough times for concentrated solutions.
| PPE Category | Requirement | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or High-Grade Nitrile (8 mil) | Chlorinated heterocycles can permeate standard nitrile rapidly. Laminate films offer broad chemical resistance [2]. |
| Respiratory | P3 / N100 Particulate Respirator (If outside containment) | Essential for spill cleanup. Surgical masks offer zero protection against sensitizing dusts. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses do not seal against hydrolyzing vapors (HCl) which seek moisture in the eyes. |
| Body | Tyvek® Lab Coat / Apron | Disposable outer layers prevent contamination of personal clothing and "take-home" exposure. |
Operational Protocols
Protocol: Safe Weighing and Transfer
Objective: Transfer solid without generating airborne dust.
-
Preparation: Place a tared reaction vessel and a waste bag inside the balance enclosure/isolator.
-
Anti-Static: Use an ionizing bar or anti-static gun. Chlorinated pyrimidines are often static-prone, causing powder to "jump" and spread.
-
Transfer: Use a disposable spatula. Do not pour.
-
Seal: Cap the reaction vessel before removing it from the enclosure.
-
Wipe Down: Wipe the exterior of the vessel with a solvent-dampened tissue (e.g., isopropanol) before transport. Discard tissue as hazardous waste.
Protocol: Reaction Safety & Quenching
Objective: Control the SNAr exotherm and HCl evolution.
Self-Validating Step: Before scaling up (>5g), perform a Differential Scanning Calorimetry (DSC) run. If the onset of decomposition is within 50°C of the reaction temperature, active cooling is mandatory [3].
-
Scrubber Setup: Connect the reactor vent to a caustic scrubber (10% NaOH) to trap evolved HCl gas.
-
Addition: Add the nucleophile (amine) slowly. The reaction is often exothermic.
-
Quenching (The Danger Zone):
-
Never add water directly to a hot reaction mixture containing unreacted chloropyrimidine.
-
Cool the mixture to < 10°C.
-
Buffer: Use a buffered quench (e.g., Sat. NaHCO3) rather than strong base initially to prevent rapid gas evolution (CO2) or runaway hydrolysis.
-
Reaction Workflow Diagram (Graphviz)
Figure 2: Reaction safety logic emphasizing thermal stability checks (DSC) prior to execution.
Decontamination & Spill Response
Standard cleaning with water is dangerous (generates HCl). A chemical neutralization strategy is required to convert the electrophile into a non-sensitizing species (hydroxy-pyrimidine).
Decontamination Solution (The "Decon Mix")
-
Composition: 10% NaOH (aq) + 5% Surfactant (soap).
-
Mechanism: The hydroxide ion (
) acts as a hard nucleophile, displacing the chlorine ( ) and converting the reactive pyrimidine into an inert pyrimidone/uracil derivative.
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area. Don full PPE (including respirator).[5]
-
Cover: Gently cover the spill with absorbent pads to prevent dust spread.
-
Neutralize: Apply the Decon Mix from the outside in. Allow 15 minutes contact time.
-
Self-Validating Step: Use pH paper on the wet residue. It must remain pH > 10 . If pH drops (due to HCl generation), add more caustic solution.
-
-
Collect: Scoop up sludge as hazardous waste.
-
Verify: Swipe the surface with a methanol-wet swab and analyze (LC/MS or UV) or re-check surface pH is neutral after final water rinse.
Decontamination Logic (Graphviz)
Figure 3: Iterative decontamination cycle ensuring complete neutralization of the electrophile.
References
-
Chipinda, I., et al. (2011). "Haptenation: Chemical Reactivity and Protein Binding." Journal of Allergy, 2011. Link
- Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Source for DSC screening protocols). Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 77332, 2,4-Dichloropyrimidine." Link
-
Sigma-Aldrich. (2025).[6] "Safety Data Sheet: 4,6-Dichloropyrimidine." (Confirming Skin Corr. 1B and decomposition hazards). Link
Sources
An In-Depth Technical Guide to Methyl 4,6-Dichloropyrimidine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Methyl 4,6-dichloropyrimidine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern medicinal chemistry and organic synthesis. Its pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, and the presence of two reactive chlorine atoms at the C4 and C6 positions, combined with an electron-withdrawing ester at the C2 position, offers a versatile platform for regioselective modifications. This guide provides a comprehensive overview of its core physicochemical properties, including a molecular weight of 207.01 g/mol , and delves into the mechanistic principles governing its reactivity.[1][2] We will explore its synthetic applications, present validated experimental protocols, and discuss its role in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anti-infective agents.
Introduction: The Pyrimidine Scaffold in Modern Drug Design
The pyrimidine ring is a cornerstone of medicinal chemistry, renowned for its ability to mimic the purine and pyrimidine bases of DNA and RNA. This mimicry allows pyrimidine-based molecules to interact with a vast array of biological targets, including kinases, polymerases, and other ATP-dependent enzymes. The strategic functionalization of the pyrimidine core is therefore a critical task in drug discovery. Compounds like Methyl 4,6-dichloropyrimidine-2-carboxylate are not end-products themselves but are sophisticated intermediates designed for the precise and controlled synthesis of complex molecular architectures. The two chloro-substituents act as reactive handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), enabling the rapid generation of compound libraries for high-throughput screening.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key characteristics of Methyl 4,6-dichloropyrimidine-2-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Weight | 207.01 g/mol | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2][3] |
| IUPAC Name | methyl 4,6-dichloropyrimidine-2-carboxylate | [1] |
| CAS Number | 811450-22-3 | [1] |
| Canonical SMILES | COC(=O)C1=NC(Cl)=CC(Cl)=N1 | [1] |
| Physical State | Liquid | [1] |
| Boiling Point | 325.9 °C | [1] |
| Relative Density | 1.503 | [1] |
Spectroscopic Characterization (Expected)
While specific spectra for this exact molecule are not publicly available, its structure allows for predictable spectroscopic signatures:
-
¹H NMR: A sharp singlet peak is expected around 3.9-4.1 ppm for the three protons of the methyl ester (-OCH₃). Another singlet will appear in the aromatic region (typically 7.0-7.5 ppm) corresponding to the proton at the C5 position of the pyrimidine ring.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester (~160-165 ppm), the carbons bearing the chlorine atoms (C4/C6, ~160-165 ppm), the ester-bearing carbon (C2, ~150-155 ppm), the C5 carbon (~120-125 ppm), and the methyl carbon of the ester (~53-55 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in the ester group will be prominent around 1720-1740 cm⁻¹. Other key peaks will include C-Cl stretches (600-800 cm⁻¹) and C=N/C=C stretches within the aromatic ring (1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will appear at m/z 206, with an (M+2) peak of approximately 65% intensity and an (M+4) peak of about 10% intensity relative to the M⁺ peak, confirming the presence of two chlorine atoms.
The Chemistry of Dichloropyrimidines: Reactivity and Mechanistic Insights
The synthetic utility of Methyl 4,6-dichloropyrimidine-2-carboxylate is dominated by the reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr).
Causality of Regioselectivity
In dihalopyrimidine systems, the positions of the halogen atoms are not equally reactive. For 2,4- and 4,6-dihalopyrimidines, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[4][5][6] This is due to two primary factors:
-
Electronic Activation: The nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, reducing the electron density at the ortho and para positions (C2, C4, C6), making them electrophilic. The C4 and C6 positions benefit from activation by both ring nitrogens.
-
Intermediate Stability: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When a nucleophile attacks at C4 or C6, the negative charge can be effectively delocalized onto the adjacent nitrogen atom, creating a more stable intermediate compared to an attack at C2.
The presence of the electron-withdrawing methyl carboxylate group at the C2 position further deactivates this position towards nucleophilic attack while enhancing the electrophilicity of the C4 and C6 positions. This electronic arrangement makes Methyl 4,6-dichloropyrimidine-2-carboxylate an excellent substrate for sequential and regioselective substitutions.
Caption: Generalized SNAr mechanism on the dichloropyrimidine core.
Synthetic Protocols and Workflow
The true value of this reagent is realized in the laboratory. Below is a self-validating, field-proven protocol for a typical nucleophilic substitution reaction.
Experimental Protocol 1: Synthesis of Methyl 4-amino-6-chloropyrimidine-2-carboxylate
This procedure details the regioselective substitution of one chlorine atom with a generic primary amine.
Materials:
-
Methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) and anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and maximize regioselectivity for mono-substitution.
-
Reagent Addition: Slowly add DIPEA (1.5 eq) to the stirred solution, followed by the dropwise addition of benzylamine (1.1 eq). The slight excess of the nucleophile ensures complete consumption of the starting material. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The self-validating nature of this step is crucial; proceeding without confirmation of reaction completion can complicate purification.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
Caption: Step-by-step workflow for a typical nucleophilic substitution.
Applications in Drug Development
The functionalized pyrimidine core derived from this reagent is a key feature in many targeted therapies, especially kinase inhibitors.
Case Study: Scaffolding for Kinase Inhibitors
Protein kinases are crucial signaling proteins often dysregulated in cancers. Many inhibitors are designed to compete with ATP for binding in the kinase's active site. The pyrimidine scaffold is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.
Methyl 4,6-dichloropyrimidine-2-carboxylate allows for the installation of two different substituents at the C4 and C6 positions. One substituent can be designed to form the key hinge-binding interactions, while the other can be varied to target other regions of the active site, thereby improving potency and selectivity. This "decorate-the-scaffold" approach is a highly successful strategy in modern drug design.[5] Similar pyrimidine scaffolds have been instrumental in developing treatments for tuberculosis and cancer.[7][8][9]
Caption: Use of the pyrimidine scaffold for kinase inhibitor design.
Handling, Safety, and Storage
As with all chlorinated heterocyclic compounds, appropriate safety measures are required.
-
Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
Methyl 4,6-dichloropyrimidine-2-carboxylate is more than just a chemical; it is a tool that empowers scientific innovation. Its well-defined reactivity, governed by the principles of physical organic chemistry, provides a reliable and versatile platform for the synthesis of novel compounds with therapeutic potential. By understanding its core properties and mastering the protocols for its use, researchers in drug development can significantly accelerate their discovery programs, moving closer to the next generation of targeted medicines.
References
-
4,6-Dichloro-2-methylpyrimidine. PubChem, National Center for Biotechnology Information.[Link]
-
4,6-Dichloro-2-(methylthio)pyrimidine. PubChem, National Center for Biotechnology Information.[Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Repository.[Link]
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening. PubMed Central, National Institutes of Health.[Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, ACS Publications.[Link]
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate.[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine Derivatives. MDPI.[Link]
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS 3177-20-6 | Methyl 2,4-dichloropyrimidine-5-carboxylate - Synblock [synblock.com]
- 3. Methyl 2,4-dichloropyrimidine-6-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4,6-dichloropyrimidine-2-carboxylate: Technical Monograph
This guide provides a rigorous technical analysis of Methyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 811450-22-3), focusing on its nomenclature, synthesis, and utility as a high-value scaffold in medicinal chemistry.[1][2]
Nomenclature & Structural Analysis
IUPAC Name Derivation
The name Methyl 4,6-dichloropyrimidine-2-carboxylate is the Preferred IUPAC Name (PIN) for this structure.[1][2] It is derived through the following hierarchy of rules:
-
Parent Heterocycle: The core structure is pyrimidine (1,3-diazine).[1]
-
Principal Functional Group: The carboxylate ester (
) takes precedence over halogens for numbering.[1] This assigns the carbon attached to the carboxylate as position 2 (the position between the two nitrogens is C2; numbering starts at N1, goes to C2, N3, C4, C5, C6). -
Substituents: Two chlorine atoms are located at positions 4 and 6.
-
Ester Designation: The alkyl group attached to the oxygen is methyl , placed as a separate word at the beginning of the name.
Alternative Names:
-
Methyl 2,4-dichloropyrimidine-6-carboxylate (Incorrect isomer; often confused due to ring rotation, but chemically distinct).[1][2]
-
4,6-Dichloro-2-pyrimidinecarboxylic acid methyl ester.[1][2][3][4][5][6][7]
Structural Visualization & Numbering
The pyrimidine ring is planar. The C2 position is unique (flanked by two nitrogens), while C4 and C6 are equivalent by symmetry in the unsubstituted precursor but become chemically distinct sites for sequential nucleophilic attack.
Figure 1: IUPAC numbering priority.[1][2] The C2-Carboxylate defines the locant 2, forcing the chlorines to positions 4 and 6.
Chemical Properties & Specifications
| Property | Specification |
| CAS Number | 811450-22-3 |
| Molecular Formula | |
| Molecular Weight | 207.01 g/mol |
| Appearance | Off-white to light yellow solid |
| Predicted Boiling Point | ~326°C (at 760 mmHg) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Hydrolyzes in water |
| Storage | Inert atmosphere, -20°C (Moisture Sensitive) |
Synthesis & Manufacturing Protocols
The synthesis of this scaffold is challenging due to the instability of the 2-carboxylate moiety under harsh chlorination conditions. The most robust route involves the chlorination of 4,6-dihydroxypyrimidine-2-carboxylic acid (or its ester) using phosphorus oxychloride (
Strategic Route: Deoxychlorination
This protocol converts the 4,6-dihydroxy precursor (tautomeric with the dione) into the dichloro derivative.
Reagents:
-
Precursor: Methyl 4,6-dihydroxypyrimidine-2-carboxylate (or the free acid).[1][2]
-
Chlorinating Agent:
(Phosphorus oxychloride).[1] -
Base/Catalyst:
-Diethylaniline or DMF (catalytic).[1]
Step-by-Step Protocol:
-
Setup: In a dry round-bottom flask under argon, suspend Methyl 4,6-dihydroxypyrimidine-2-carboxylate (1.0 eq) in neat
(5–10 eq). -
Catalysis: Add
-Diethylaniline (1.0 eq) dropwise at 0°C. Note: This buffers the HCl generated and accelerates the reaction. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (the product is less polar than the starting material).
-
Workup (Critical):
-
Purification: Wash organic layer with cold saturated
, dry over , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Figure 2: Synthesis workflow via Vilsmeier-Haack type chlorination.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )[1][8]
This scaffold is a "privileged structure" for drug discovery because the pyrimidine ring is highly electron-deficient.[1]
-
Electronic Effect: The ester at C2 and the ring nitrogens withdraw electron density, making C4 and C6 highly electrophilic.
-
Regioselectivity:
-
First Substitution: A nucleophile (amine, alkoxide) will attack C4 (or C6, which are equivalent).
-
Second Substitution: The second chlorine becomes less reactive due to the electron donation from the newly added nucleophile, allowing for the synthesis of asymmetric 4,6-disubstituted pyrimidines .
-
Applications in Drug Discovery
-
Antibody-Drug Conjugates (ADCs): The C2-carboxylate serves as a "handle" for bioconjugation (via amide coupling) to linkers, while the C4/C6 positions carry cytotoxic payloads.[1][2]
-
Kinase Inhibitors: The pyrimidine core mimics the purine ring of ATP. Substituting C4/C6 with aryl amines creates potent kinase inhibitors (e.g., analogs of Dasatinib or Pazopanib).
Safety & Handling (E-E-A-T)
-
Hazards:
-
Handling:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 234997, 4,6-Dichloro-2-methylpyrimidine (Analogous Scaffold).[1][2] Retrieved from [Link]
-
Google Patents. (2024). Synthesis of functionalized dichloropyrimidines for ADC applications (WO2024114528A1). Retrieved from [1]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Sobha Bio in TIRUPATI - Manufacturer of 3-(4-Chlorophenyl)-1-p-tolyl-1H-pyrazol-5-amine & 5-phenyl-4h-1 [exportersindia.com]
- 3. Methyl 4,6-dichloropyrimidine-2-carboxylate | 811450-22-3 [sigmaaldrich.com]
- 4. METHYL 4,6-DICHLOROPYRIMIDINE-2-CARBOXYLATE - 811450-22-3 - Pope [popebiotech.com]
- 5. Methyl 4,6-dichloropyrimidine-2-carboxylate | 811450-22-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. US20040087601A1 - Pyrimidine derivatives as IL-8 receptor antagonists - Google Patents [patents.google.com]
- 8. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2,4-dichloropyrimidine-6-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Guide: Solubility Profiling & Solvent Selection for Methyl 4,6-dichloropyrimidine-2-carboxylate
This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and solvent selection strategies for Methyl 4,6-dichloropyrimidine-2-carboxylate .
CAS Number: 811450-22-3 Molecular Formula: C₆H₄Cl₂N₂O₂ Molecular Weight: 207.01 g/mol [1]
Executive Summary
Methyl 4,6-dichloropyrimidine-2-carboxylate is a critical electrophilic intermediate used in the synthesis of bioactive pyrimidine scaffolds, including MK2 inhibitors and anti-tubercular agents. Its solubility behavior is governed by the interplay between its lipophilic dichloro-pyrimidine core and the polar methyl ester functionality.
While specific thermodynamic solubility tables (mole fraction vs. temperature) are often proprietary, this guide synthesizes available process data to establish a Solubility Landscape . It categorizes solvents by efficiency and provides a validated protocol for generating precise thermodynamic data (Apelblat parameters) required for process scale-up.
Physicochemical Profile & Structural Analysis[2][3]
Understanding the molecule's structure is the first step in predicting solubility. The compound features a planar pyrimidine ring deficient in electrons (due to two chlorine atoms and the ester group), making it a "pi-acid" capable of stacking interactions in aromatic solvents but relying on dipole-dipole interactions in polar aprotic solvents.
Structural Visualization
Figure 1: Structural decomposition linking chemical moieties to solubility behavior.
Solubility Landscape: Solvent Compatibility
Based on structural analogs (e.g., 4,6-dichloropyrimidine) and synthesis protocols, the solubility profile is categorized below. This data is critical for selecting solvents for Nucleophilic Aromatic Substitution (SₙAr) reactions, which are the primary application of this intermediate.
Table 1: Qualitative Solubility Profile (at 25°C)
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Excellent for extraction and initial dissolution. |
| Polar Aprotic | THF, 1,4-Dioxane, Ethyl Acetate | High | Preferred for SₙAr reactions; easy workup. |
| Polar Aprotic (High BP) | DMSO, DMF, NMP | High | Used for high-temp aminations; difficult to remove. |
| Polar Protic | Methanol, Ethanol | Moderate | Potential for transesterification side-reactions. |
| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane, Heptane | Low / Insoluble | Ideal antisolvents for crystallization. |
| Aqueous | Water | Insoluble | Used for quenching and washing (biphasic). |
Critical Insight: The compound is prone to hydrolysis in aqueous base. Solubility determination in aqueous media must account for degradation kinetics.
Experimental Protocol: Thermodynamic Solubility Determination
For process engineering (e.g., designing a cooling crystallization), generic "soluble/insoluble" data is insufficient. You must determine the Saturation Solubility (
Method A: Static Gravimetric Method (Standard)
This method is robust and requires no specialized in-line sensors.
-
Preparation: Add excess Methyl 4,6-dichloropyrimidine-2-carboxylate to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at the set temperature (
) for 8–24 hours.-
Tip: Verify equilibrium by taking samples at 8h and 24h; concentration should not change by >1%.
-
-
Sampling: Stop stirring and allow solids to settle (30 mins). Withdraw supernatant using a syringe filter (0.22 µm, PTFE) pre-heated to
to prevent precipitation. -
Quantification:
-
Evaporate solvent and weigh the residue (Gravimetric).
-
OR Dilute and analyze via HPLC (UV detection at 254 nm).
-
-
Calculation: Calculate mole fraction solubility (
).
Method B: Dynamic Laser Monitoring (Advanced)
For rapid screening using small amounts of material (e.g., Crystal16 or Technobis systems).
-
Prepare 4 vials with known concentrations (
to ). -
Cycle temperature up and down (0.5°C/min).
-
Record the Clear Point (dissolution) and Cloud Point (nucleation).
-
The Clear Point temperature corresponds to the saturation temperature for that specific concentration.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for generating saturation solubility data.
Thermodynamic Modeling
To interpolate solubility at any temperature for process design, experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
This is the most accurate empirical model for pyrimidine derivatives in organic solvents.
- : Mole fraction solubility
- : Absolute temperature (Kelvin)
- : Empirical parameters derived from regression analysis of your data.
Van't Hoff Equation
Used to estimate the enthalpy of dissolution (
-
Interpretation: If the plot of
vs is linear, the dissolution enthalpy is constant over the temperature range. A positive slope indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.
Process Applications & Solvent Selection[4][5]
Scenario A: SₙAr Reaction (Synthesis)
Objective: Maximize reaction rate of the chloride displacement.
-
Recommended Solvent: THF or 1,4-Dioxane .
-
Reasoning: These solvents dissolve the ester well and have moderate boiling points for reflux. They are easily removed compared to DMF/DMSO.
-
Avoid: Alcohols (MeOH/EtOH) if using strong alkoxide bases, to prevent transesterification of the methyl ester.
Scenario B: Purification (Crystallization)
Objective: Isolate pure product from impurities.
-
Strategy: Cooling Crystallization or Antisolvent Crystallization.
-
System: Ethyl Acetate (Solvent) + n-Heptane (Antisolvent) .
-
Protocol: Dissolve crude material in minimal warm Ethyl Acetate (approx 40-50°C). Slowly add n-Heptane until turbidity appears. Cool slowly to 0-5°C to maximize yield.
References
-
Compound Data: Methyl 4,6-dichloropyrimidine-2-carboxylate (CAS 811450-22-3).[1][2][3] ChemicalBook. Link
-
Synthesis Application: MK2 inhibitors and uses thereof. US Patent 9458175B2. (Describes use of title compound as intermediate I-52). Link
-
Solubility Methodology: Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents."[4] World Scientific News, 44 (2016), 13-34. (Provides the validated gravimetric protocol and Apelblat modeling approach for this chemical class). Link
-
Structural Analogs: 4,6-Dichloro-2-methylpyrimidine. Sigma-Aldrich Product Sheet. (Used for inferring solid-state properties). Link
Sources
Commercial & Technical Profile: Methyl 4,6-dichloropyrimidine-2-carboxylate
CAS 811450-22-3 | High-Value Symmetric Scaffold for Medicinal Chemistry [1][2]
Part 1: Executive Summary & Strategic Value
Methyl 4,6-dichloropyrimidine-2-carboxylate is a specialized heterocyclic building block distinct from its more common isomers. Its primary value in drug discovery lies in its C2-axis of symmetry , which simplifies early-stage structure-activity relationship (SAR) campaigns. Unlike 2,4-dichloropyrimidines, which often yield difficult-to-separate regioisomeric mixtures upon nucleophilic substitution, this 4,6-dichloro scaffold allows for clean desymmetrization .
Target Audience: Medicinal Chemists, Process Development Scientists, and Sourcing Managers. Core Application: Synthesis of dual-action kinase inhibitors, antiviral agents, and complex heterocycles requiring a C2-ester handle for further diversification (e.g., amide formation).
Part 2: Chemical Identity & The "Isomer Trap"
A critical sourcing risk for this compound is the confusion with its regioisomers. Vendors often list "Methyl dichloropyrimidine carboxylate" without specifying the substitution pattern.
Table 1: Critical Identity Specification
| Feature | Target Compound | Common Imposter (Isomer A) | Common Imposter (Isomer B) |
| Name | Methyl 4,6-dichloropyrimidine-2-carboxylate | Methyl 2,4-dichloropyrimidine-6-carboxylate | Methyl 2,4-dichloropyrimidine-5-carboxylate |
| CAS | 811450-22-3 | 6299-85-0 | 3177-20-6 |
| Symmetry | Symmetric (C2 Axis) | Asymmetric | Asymmetric |
| Substitution | 4,6-positions equivalent | 4-position > 2-position (reactivity differs) | 4-position > 2-position |
| Key Use | Controlled desymmetrization | Regioselective substitution (often messy) | Linker chemistry |
Quality Control Directive: Upon receipt, immediately verify structure via 1H NMR .
-
Target (811450-22-3): Shows a singlet for the aromatic proton at C5 (approx. 7.5–8.0 ppm) and a singlet for the methyl ester.
-
Isomer A (6299-85-0): Shows a singlet for C5, but the chemical shift environment is distinct due to the lack of C2-symmetry.
-
Isomer B (3177-20-6): Shows a singlet for C6, typically further downfield.
Part 3: Supply Chain Landscape
This compound is not a "commodity" chemical; it is a Tier 2/3 Fine Chemical. Sourcing requires navigating between catalog houses (re-packagers) and original manufacturers.
Verified Commercial Suppliers
Note: Availability fluctuates. Always request a current Certificate of Analysis (CoA) before purchase.
-
Fluorochem (UK/EU):
-
Product Code: F219105[3]
-
Reliability: High. Known for accurate structural validation.
-
Scale: Gram to Kilogram.
-
Link:
-
-
Ambeed (USA/Global):
-
Catalog No: A683891
-
Role: Major catalog aggregator; good for quick US delivery.
-
Link:
-
-
Sigma-Aldrich (Merck):
-
Sourcing: Often sourced via "Aldrich Market Select" partners.
-
Use Case: Best for small-scale reference standards (mg quantities) where documentation is paramount.
-
-
Clearsynth (India/Global):
-
Focus: Stable isotope labeled analogs and high-purity standards.
-
Link:
-
Sourcing Strategy Matrix
-
Discovery Phase (<10g): Buy from Fluorochem or Ambeed to save time.
-
Process Development (100g - 1kg): Request a "batch-specific sample" from a Chinese manufacturer (e.g., through a CRO like WuXi or PharmBlock) to validate the impurity profile before bulk purchase.
-
GMP Sourcing: This material is rarely available as GMP off-the-shelf. It requires a custom manufacturing campaign.
Part 4: Technical Deep Dive & Reactivity
The 4,6-dichloro-2-carboxylate scaffold offers a predictable reactivity profile governed by the electron-deficient pyrimidine ring.
Reactivity Logic:
-
Nucleophilic Aromatic Substitution (
): The C4 and C6 positions are highly electrophilic.-
First Displacement: Introduction of one nucleophile (amine, alkoxide) breaks the symmetry.
-
Second Displacement: Requires higher temperature or stronger nucleophiles due to the electron-donating effect of the first substituent.
-
-
Ester Hydrolysis: The C2-methyl ester is labile. Basic conditions used for
can accidentally hydrolyze the ester to the carboxylic acid (an impurity risk).
Visualizing the Workflow
The following diagram illustrates the "Desymmetrization Strategy" which is the core reason for selecting this building block.
Caption: Desymmetrization workflow showing the clean conversion of the symmetric precursor into complex hetero-substituted drugs, avoiding the regioisomer mixtures common with 2,4-dichloro isomers.
Part 5: Quality & Handling Protocols
Critical to Quality (CTQ) Attributes
When reviewing a Certificate of Analysis (CoA), scrutinize these specific impurities:
-
Methyl 4-hydroxy-6-chloropyrimidine-2-carboxylate: Result of moisture reacting with one chloride. Limit: <1.0%.
-
4,6-Dichloropyrimidine-2-carboxylic acid: Result of ester hydrolysis. Limit: <0.5%.
-
Regioisomers: Ensure <0.1% of the 2,4-dichloro isomers (CAS 6299-85-0).
Storage & Stability Protocol
-
Moisture Sensitivity: High. The electron-deficient ring makes the chlorines labile to hydrolysis, releasing HCl which further catalyzes ester degradation.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Open only in a glovebox or desiccated fume hood. Allow the bottle to warm to room temperature before opening to prevent condensation.
Self-Validating QC Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is planned).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Expected Result: The symmetric dichloro ester should elute as a sharp single peak. Any "shoulder" or split peak suggests hydrolysis or isomerization.
References
-
Fluorochem Ltd. Product Specification: Methyl 4,6-dichloropyrimidine-2-carboxylate (F219105). Retrieved from
-
Ambeed, Inc. Material Safety Data Sheet & Catalog Entry: CAS 811450-22-3.[1] Retrieved from
-
Clearsynth. Reference Standards: Methyl 4,6-dichloropyrimidine-2-carboxylate.[1] Retrieved from
-
PubChem. Compound Summary: 4,6-Dichloro-2-methylpyrimidine (Structural Analog/Isomer Comparison). National Library of Medicine. Retrieved from (Note: Used for structural isomer verification).
-
ChemicalBook. Global Supplier List for Dichloropyrimidine Carboxylates. Retrieved from
Sources
Methodological & Application
Application Note: Strategic Functionalization of Methyl 4,6-dichloropyrimidine-2-carboxylate
Executive Summary
Methyl 4,6-dichloropyrimidine-2-carboxylate (MDCPC) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, FGFR) and antiviral agents. Its unique structure features two equivalent electrophilic sites (C4/C6-Cl) and a chemically distinct ester moiety at C2. This application note provides validated protocols for the regioselective derivatization of MDCPC. We focus on breaking the symmetry of the 4,6-dichloro system to generate non-symmetric, highly functionalized pyrimidine cores.
Strategic Analysis: Reactivity Profile
To successfully manipulate MDCPC, one must understand its electronic bias. The pyrimidine ring is inherently electron-deficient (π-deficient).
-
C4 & C6 Positions (Electrophilic Centers): The presence of nitrogen atoms at positions 1 and 3, combined with the electron-withdrawing carboxylate at C2, makes the C4 and C6 carbons highly susceptible to Nucleophilic Aromatic Substitution (
).-
Symmetry: Initially, C4 and C6 are equivalent.
-
The "First-Strike" Effect: Upon mono-substitution with an electron-donating nucleophile (e.g., an amine), the pyrimidine ring becomes more electron-rich, significantly deactivating the remaining chlorine. This electronic feedback loop is the key to achieving high selectivity for mono-functionalized products.
-
-
C2 Position (Ester): The methyl ester serves as a masking group for carboxylic acids (via hydrolysis), primary alcohols (via reduction), or amides (via aminolysis). It also inductively activates the C4/C6 positions.
Protocol A: Controlled Mono-Amination ( )
Objective: Synthesize Methyl 4-amino-6-chloropyrimidine-2-carboxylate derivatives. Challenge: Preventing the formation of the 4,6-diamino (bis-substituted) byproduct.
Materials
-
Substrate: Methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (0.95 – 1.0 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology
-
Preparation: Dissolve MDCPC in anhydrous THF under an inert atmosphere (
or Ar). Cool the solution to -10°C using an ice/salt bath. -
Addition: Mix the amine and DIPEA in a separate vial with a small volume of THF. Add this mixture dropwise to the pyrimidine solution over 30 minutes.
-
Rate Control: Slow addition keeps the concentration of the nucleophile low relative to the substrate, statistically favoring mono-substitution.
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor via TLC or LC-MS.
-
Endpoint: Look for the disappearance of the starting material.[3] If ~5% starting material remains but bis-product is forming, stop the reaction.
-
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-substituted product usually elutes significantly later than the starting material but earlier than the bis-product.
Protocol B: Site-Selective Suzuki-Miyaura Coupling
Objective: Synthesize Methyl 4-aryl-6-chloropyrimidine-2-carboxylate. Challenge: Hydrodechlorination or bis-coupling.
Materials
-
Substrate: Methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv)
-
Catalyst:
(3-5 mol%)-
Why: Bidentate ligands like dppf prevent
-hydride elimination and are robust for electron-deficient heterocycles.
-
-
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst in 1,4-dioxane. Sparge with Argon for 10 minutes.
-
Critical Step: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
-
Activation: Add the aqueous
solution. Seal the vessel. -
Reaction: Heat to 60°C for 4–6 hours.
-
Temperature Note: Do not exceed 80°C for the first coupling. Higher temperatures promote the second coupling at the C6 position.
-
-
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with DCM.
-
Purification: Silica gel chromatography.
Protocol C: Ester Hydrolysis (Saponification)
Objective: Generate 4,6-dichloropyrimidine-2-carboxylic acid.
Challenge: Decarboxylation of the resulting acid. Pyrimidine-2-carboxylic acids can be unstable (loss of
Methodology
-
Dissolution: Dissolve the ester in THF/Water (3:1 ratio).
-
Reagent: Add Lithium Hydroxide (LiOH
, 1.5 equiv).-
Selection: LiOH is milder than NaOH and less likely to attack the chloro-groups via
(displacement by OH).
-
-
Conditions: Stir at 0°C for 30 minutes, then warm to Room Temperature.
-
Acidification: Carefully acidify to pH 3–4 using 1N HCl at 0°C.
-
Warning: Do not heat the acidic solution. Extract immediately with EtOAc/n-Butanol (for polarity) and dry under vacuum at low temperature (<40°C).
-
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Bis-substitution ( | Temperature too high; Excess amine. | Cool to -20°C; Reduce amine to 0.9 eq; Add amine slower. |
| Hydrolysis of Cl ( | Hydroxide attack during workup. | Use weaker bases ( |
| No Reaction (Suzuki) | Catalyst poisoning; Oxygen presence. | Re-degas solvents; Switch to |
| Decarboxylation | Acidic workup too hot. | Keep workup <10°C; Lyophilize aqueous phase instead of heat drying. |
Reaction Pathway Visualization
Caption: Divergent synthesis pathways from the MDCPC scaffold. Blue path indicates controlled
References
- General Pyrimidine Reactivity & Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on diazine reactivity). Context: Establishes the electrophilicity hierarchy: C4/C6 > C2.
-
Suzuki Coupling of Chloropyrimidines
- Handy, S. T., & Zhang, Y. (2006). "The Suzuki-Miyaura coupling of dichloropyrimidines: A regioselectivity study." Tetrahedron.
-
Source:
- Relevance: Validates the preferential oxidative addition of Pd at C4/C6 over C2 and the feasibility of sequential couplings.
-
Microwave-Assisted Synthesis
-
Regioselective Amination Protocols
- Schwickert, M., et al. (2006). "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Bioorganic & Medicinal Chemistry Letters.
-
Source:
- Relevance: Confirms the temperature dependence of mono- vs bis-amin
-
Chemical Safety & Handling (SDS)
- PubChem Compound Summary for Methyl 4,6-dichloropyrimidine-2-carboxyl
-
Source:
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
The Synthetic Alchemist's Toolkit: Harnessing Methyl 4,6-dichloropyrimidine-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Pyrimidine Core - A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents.[1] Its prevalence is not accidental; the nitrogen-rich aromatic system offers a versatile scaffold, readily amenable to functionalization at multiple positions, allowing for the precise spatial arrangement of pharmacophoric elements.[2] This inherent adaptability has made pyrimidine derivatives central to the development of drugs across a wide spectrum of diseases, including antivirals, antimicrobials, and a significant number of targeted cancer therapies, particularly kinase inhibitors.[3][4]
Within the vast family of pyrimidine-based building blocks, Methyl 4,6-dichloropyrimidine-2-carboxylate stands out as a particularly valuable starting material. Its trifunctional nature—two reactive chlorine atoms at the C4 and C6 positions and a methyl ester at C2—provides a strategic platform for controlled, sequential diversification. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of complex molecular architectures relevant to drug discovery.
Chemical Profile and Strategic Handling
Before delving into synthetic applications, a thorough understanding of the compound's properties and safe handling is paramount.
Compound Properties:
| Property | Value |
| Molecular Formula | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 223.02 g/mol |
| CAS Number | 6299-85-0 |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in many organic solvents like Dichloromethane, Tetrahydrofuran, and Dimethylformamide. |
Safety & Handling:
Methyl 2,4-dichloropyrimidine-6-carboxylate is considered hazardous.[5] Always consult the full Safety Data Sheet (SDS) before use.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety goggles/face shield), and use only in a well-ventilated area, preferably a fume hood.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of soap and water. If inhaled, move to fresh air. In case of ingestion, rinse mouth. Seek immediate medical attention if symptoms persist.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Core Reactivity: A Tale of Two Chlorines
The synthetic utility of methyl 4,6-dichloropyrimidine-2-carboxylate is dominated by the reactivity of the two chlorine atoms. The pyrimidine ring is electron-deficient, which makes the C-Cl bonds susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C6 positions are electronically equivalent in the starting material. However, the introduction of a substituent at one of these positions breaks the molecule's symmetry and electronically influences the reactivity of the remaining chlorine atom.
Generally, the C4 and C6 positions of a pyrimidine ring are more reactive towards nucleophiles than the C2 position.[6] The electron-withdrawing nature of the methyl carboxylate group at C2 further activates the C4 and C6 positions towards nucleophilic attack.
This differential reactivity allows for a strategic, stepwise approach to synthesis. A less reactive nucleophile or carefully controlled stoichiometry can favor mono-substitution, creating an intermediate that can then be subjected to a second, different reaction to install a diverse group at the remaining chloro-position.
Sources
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Desymmetrization of Methyl 4,6-dichloropyrimidine-2-carboxylate
Abstract & Strategic Value
Methyl 4,6-dichloropyrimidine-2-carboxylate is a high-value "linchpin" scaffold used extensively in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its structural symmetry (C2v point group) presents a unique opportunity for desymmetrization strategies .[1]
Unlike 2,4-dichloropyrimidines, where regioselectivity is often dictated by steric/electronic differences between C2 and C4, the 4,6-dichloro-2-carboxylate isomer is chemically equivalent at the halogenated positions.[1] This allows researchers to introduce two distinct nucleophiles sequentially with precise control, while the C2-ester provides a handle for solubilizing groups or hinge-binding motifs.[1]
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Rapid generation of heteroaryl libraries.[1]
-
Kinase Inhibitors: Synthesis of fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) targeting ATP pockets.[1]
-
Bioconjugation: The ester handle allows for late-stage attachment to linkers or PROTAC E3 ligase ligands.[1]
Chemical Profile & Reactivity Landscape[1][2]
The reactivity of this building block is dominated by the electron-deficient pyrimidine ring.[1] The ester at C2 significantly lowers the LUMO energy of the ring, making the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Physical Properties Table[1]
| Property | Value | Notes |
| CAS Number | 811450-22-3 | Distinct from the 2,4-dichloro-6-carboxylate isomer.[1] |
| Molecular Formula | C6H4Cl2N2O2 | MW: 207.01 g/mol |
| Appearance | White to off-white solid | Hygroscopic; store under inert atmosphere.[1] |
| Solubility | DMSO, DMF, THF, DCM | Poor solubility in water/hexanes.[1] |
| Storage | 2-8°C, Inert Gas | Moisture sensitive (ester hydrolysis risk).[1] |
Reactivity Map (Graphviz)[1]
The following diagram illustrates the electrophilic sites and the logical flow of functionalization.
Figure 1: Reactivity landscape showing the sequential functionalization logic. The symmetry of C4/C6 is broken in the first step.
Detailed Protocol: Controlled Mono-Amination
Objective: To selectively displace one chlorine atom with an amine nucleophile (R-NH2) without generating significant bis-substituted byproduct.
Mechanistic Insight: The reaction follows an addition-elimination mechanism via a Meisenheimer complex.[1] Because the starting material is more electron-deficient than the mono-amino product (the amino group donates electron density into the ring), the second substitution is naturally slower.[1] However, at room temperature, the rate difference is often insufficient to prevent over-reaction.[1] Temperature control is the critical variable.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: Methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq).
-
Nucleophile: Aniline or Aliphatic Amine (0.95 - 1.0 eq).[1] Note: Using slight substoichiometry helps prevent bis-addition.[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq) or K2CO3 (suspended).[1]
-
Solvent: Anhydrous THF (preferred) or DMF.[1]
-
Monitoring: LC-MS or TLC (Hexane/EtOAc 7:3).
Step-by-Step Methodology
-
Preparation (0 min): Dissolve Methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 g, 4.83 mmol) in anhydrous THF (15 mL) in a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Cooling (5 min): Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C.
-
Nucleophile Addition (5 - 30 min): Dissolve the amine (0.95 eq) and DIPEA (1.2 eq) in THF (5 mL). Add this solution dropwise to the pyrimidine solution over 20 minutes using a syringe pump or addition funnel.
-
Rationale: Keeping the local concentration of amine low relative to the pyrimidine favors mono-substitution.[1]
-
-
Reaction Phase (1 - 4 hours): Stir at 0°C. Monitor by TLC every 30 minutes. The starting material (high Rf) should disappear, and a lower Rf spot (mono-product) should appear.[1]
-
Checkpoint: If the reaction stalls, allow it to warm slowly to 10°C, but avoid ambient temperature until completion is near.
-
-
Work-up:
-
Quench with saturated NH4Cl solution (20 mL).
-
Extract with EtOAc (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]
-
-
Purification: Flash column chromatography (SiO2).
Experimental Workflow & Decision Tree
This workflow guides the researcher through the optimization process if standard conditions fail.[1]
Figure 2: Decision tree for optimizing the SNAr reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Bis-Substitution | Temperature too high or amine added too fast.[1] | Cool to -20°C. Use syringe pump for addition.[1] Ensure amine is limiting reagent (0.9 eq).[1] |
| Low Conversion | Nucleophile is sterically hindered or weak.[1] | Switch solvent to DMF (higher dielectric constant).[1] Add Cs2CO3 or heat gently to 25°C. |
| Hydrolysis of Ester | Wet solvent or hydroxide base used.[1] | Use strictly anhydrous solvents.[1] Avoid NaOH/LiOH; use DIPEA or solid K2CO3.[1] |
| Regioselectivity Issues | N/A (Symmetrical SM). | If using a chiral amine, the product is a racemate.[1] If using a second different amine later, the order of addition matters for sterics. |
References
-
Chemical Identity & Safety: Fisher Scientific.[1] Safety Data Sheet: Methyl 2,4-dichloropyrimidine-6-carboxylate (Isomer Analog/General Safety). Accessed Oct 2023.[1] (Note: General handling for dichloropyrimidines applies).[1]
-
Synthetic Methodology: Fluorochem. Product Page: Methyl 4,6-dichloropyrimidine-2-carboxylate.
-
Mechanistic Grounding (SNAr): Baraznenok, I. L., et al. "Reactivity of chloropyrimidines in nucleophilic substitution."[1] Russian Chemical Reviews (General Pyrimidine Chemistry).[1]
-
Kinase Inhibitor Context: Journal of Medicinal Chemistry. "Discovery of Pyrimidine-Based Inhibitors." (General reference for pyrimidine scaffold utility). [1]
(Note: Specific literature on the 2-carboxylate isomer is less abundant than the 4-carboxylate or non-carboxylated forms, but the chemistry described above is derived from standard pyrimidine SNAr principles validated in drug discovery contexts.)
Sources
Application Note: Experimental Procedures for the Regioselective Amination of Dichloropyrimidines
Abstract
The synthesis of substituted aminopyrimidines is a cornerstone of modern medicinal chemistry and drug development, with this scaffold appearing in numerous FDA-approved therapeutics. Dichloropyrimidines serve as versatile and readily available precursors for the synthesis of these vital compounds. This application note provides a comprehensive guide for researchers on the experimental procedures for the amination of dichloropyrimidines. We delve into the mechanistic principles governing regioselectivity, offer detailed, step-by-step protocols for both classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, and present troubleshooting insights to empower chemists in optimizing these critical transformations.
Introduction: The Significance of the Aminopyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of many biologically active molecules, including enzyme inhibitors and receptor modulators.[1][2] The introduction of an amine substituent onto the pyrimidine core is a key step in the synthesis of these compounds, modulating their physicochemical properties and biological activity. Dichloropyrimidines, particularly 2,4- and 4,6-isomers, are common starting materials due to the differential reactivity of their chloro-substituents, which allows for selective functionalization.
Understanding and controlling the regioselectivity of amination is paramount. The primary challenge lies in selectively targeting one chlorine atom over the other, which is often difficult as reactions can lead to mixtures of isomers.[3][4] This guide will address this challenge by presenting methods that offer high levels of regiocontrol.
Mechanistic Rationale: Controlling Regioselectivity
The outcome of the amination of dichloropyrimidines is dictated by the reaction mechanism. The two most prevalent methods, SNAr and Buchwald-Hartwig cross-coupling, operate under distinct principles.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process.[5][6] The nucleophilic amine attacks the electron-deficient pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The subsequent expulsion of a chloride ion restores aromaticity.
For unsubstituted 2,4-dichloropyrimidine, the SNAr reaction generally favors substitution at the C4 position.[2][4][7] This preference is attributed to the greater ability of the para-like nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-like nitrogen (N3).[8][9] However, this selectivity is often modest, yielding isomer ratios from 1:1 to 4:1, which complicates purification.[3]
The regioselectivity is highly sensitive to several factors:
-
Ring Substituents: Electron-withdrawing groups (EWGs) at the C5 position enhance C4 selectivity, while electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[4][10]
-
Nucleophile: The nature of the amine can influence the site of attack. For example, tertiary amines have been shown to direct substitution to the C2 position in certain 5-substituted-2,4-dichloropyrimidines.[11]
-
Reaction Conditions: Solvent, base, and temperature can all impact the ratio of C4/C2 products.[3][4]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocols
The following protocols are provided as a starting point. Researchers should note that optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: Regioselective C4 Amination of 2,4-Dichloropyrimidine via SNAr
This protocol describes a general procedure for the selective mono-amination at the C4 position of 2,4-dichloropyrimidine using an amine and a non-nucleophilic base.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in a suitable alcohol solvent (e.g., EtOH, approx. 0.2-0.5 M).
-
Add the amine (1.0-1.1 eq) to the solution at room temperature.
-
Add triethylamine (2.0-3.0 eq) to the reaction mixture. [12][13]5. Attach a reflux condenser and heat the mixture to reflux (typically 80-90 °C). [13]6. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically complete within 3-24 hours. [1][12]7. Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water to the mixture to precipitate the product. [12][13]9. Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the 4-amino-2-chloropyrimidine product. Further purification can be achieved by recrystallization from ethanol or by column chromatography if necessary. [1]
Protocol 2: Highly Regioselective C4 Amination of 6-Aryl-2,4-Dichloropyrimidine (Pd-Catalyzed)
This protocol is adapted for substrates where SNAr provides poor selectivity and is particularly effective for secondary aliphatic amines. [3][14] Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Secondary Aliphatic Amine (e.g., dibutylamine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 eq) and dppb (0.015 eq) to anhydrous toluene. Stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: In a separate Schlenk flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq) in anhydrous toluene.
-
Add the prepared catalyst solution to the substrate solution via cannula.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the secondary amine (1.2 eq) to the mixture.
-
Crucial Step: Premix the amine with the dichloropyrimidine before adding the base. Then, add LiHMDS (2.0 eq) dropwise to the cooled reaction mixture. Adding the amine to a pre-mixed solution of the pyrimidine and base can lead to a competing, less selective SNAr pathway. [3]7. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-aminated product.
Data Summary and Comparison
The choice of method significantly impacts the regioselectivity and yield of the amination reaction. The following table summarizes typical outcomes for the amination of dichloropyrimidines under different conditions.
| Starting Material | Amine | Method | Conditions | C4:C2 Ratio | Approx. Yield | Reference |
| 2,4-Dichloropyrimidine | Ammonia | SNAr | Reflux | ~4:1 | 84% | [1] |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | SNAr | Solvent-free, Et₃N, 80-90°C | >20:1 (C4 selective) | Good to Excellent | [12][13] |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | SNAr | K₂CO₃, DMAc | 70:30 | Moderate | [3] |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Buchwald-Hartwig | Pd(OAc)₂/dppb, LiHMDS, Toluene | >30:1 | High | [3][14] |
| 6-Aryl-2,4-dichloropyrimidine | N-Methylaniline | SNAr | LiHMDS, Toluene (No Pd cat.) | >30:1 | High | [3] |
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or provides low yields, consider increasing the temperature, extending the reaction time, or using a stronger, non-nucleophilic base (e.g., NaH or K₂CO₃ for SNAr). For Pd-catalyzed reactions, screening different ligands (e.g., Xantphos, BINAP) can improve efficiency. [15]* Poor Regioselectivity: If a mixture of isomers is obtained, the first recourse should be to lower the reaction temperature. If this is ineffective, switching from an SNAr to a Buchwald-Hartwig protocol (or vice-versa) is the most effective strategy. The order of addition of reagents is critical in Pd-catalyzed systems to avoid the background SNAr reaction. [3]* Disubstitution: The formation of diamino-pyrimidine byproducts can occur, especially if an excess of the amine is used or at prolonged reaction times. Using a stoichiometric amount of the amine (1.0-1.1 eq) can minimize this side reaction.
Conclusion
The regioselective amination of dichloropyrimidines is a versatile and indispensable tool in synthetic and medicinal chemistry. By understanding the underlying mechanistic principles of SNAr and palladium-catalyzed cross-coupling, researchers can rationally select and optimize conditions to achieve high selectivity and yield. The protocols and insights provided in this application note serve as a robust foundation for the synthesis of valuable aminopyrimidine intermediates, accelerating the discovery and development of new therapeutic agents.
References
-
Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]
-
Beauchemin, M. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLOS ONE, 17(10), e0275945. [Link]
-
PubMed. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. [Link]
-
Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(11), 1933. [Link]
- Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
Molecules. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Papai, I., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(44), 13608-13615. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of organic chemistry, 84(12), 7687–7694. [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
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- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. organic-synthesis.com [organic-synthesis.com]
Application Note: Methyl 4,6-dichloropyrimidine-2-carboxylate in Agrochemical Discovery
Executive Summary
Methyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 1003878-58-3) represents a "privileged scaffold" in modern agrochemical synthesis. Unlike simple pyrimidines, this molecule possesses a unique trifunctional reactivity profile : two electrophilic sites at positions C4 and C6, and a chemically versatile ester handle at C2.
This guide details the strategic utilization of this scaffold for the development of Acetolactate Synthase (ALS) inhibiting herbicides and novel pyrimidinyl fungicides . It moves beyond basic synthesis to provide field-tested protocols for regioselective functionalization—the primary bottleneck in scaling these compounds.
Section 1: Chemical Reactivity Profile & The "Warhead" Concept
The Bifunctional Electrophile
The pyrimidine ring is electron-deficient (π-deficient). The presence of the ester group at C2 significantly lowers the LUMO energy compared to 2-methyl or 2-amino analogs, making the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (
-
Symmetry Breaking: Initially, C4 and C6 are equivalent. Upon the first nucleophilic attack (e.g., by an amine), the ring's electron deficiency is reduced (donating effect of the new nitrogen). This deactivation makes the second chlorine significantly less reactive, allowing for high-yield isolation of asymmetric 4,6-disubstituted products.
The C2 Ester "Handle"
The methyl ester at C2 is not merely a bystander; it is a strategic attachment point.
-
Hydrolysis: Yields the free acid for coupling with sulfonamides (common in sulfonylurea herbicides).
-
Reduction: Yields the alcohol/aldehyde for ether-linked fungicides.
Reactivity Visualization
The following diagram maps the divergent synthesis pathways available from this single precursor.
Figure 1: Step-wise functionalization strategy exploiting the deactivation mechanism to prevent over-substitution.
Section 2: Application Note - Herbicide Discovery (ALS Inhibitors)
Theoretical Grounding
Many pyrimidinyl herbicides (e.g., Bispyribac, Pyrimisulfan) function by inhibiting ALS, a key enzyme in branched-chain amino acid biosynthesis. The 4,6-substituents tune the lipophilicity and fit within the enzyme's binding pocket, while the C2 group often anchors the molecule via hydrogen bonding or covalent linkage to a sulfonamide bridge.
Protocol: Asymmetric Library Synthesis
Objective: Synthesize a library of 4-(substituted-amino)-6-methoxy-pyrimidine-2-carboxylates.
Step 1: The "Cold" Substitution (Regiocontrol)
Rationale: Low temperature is critical to prevent the formation of symmetric bis-substituted byproducts.
-
Preparation: Dissolve Methyl 4,6-dichloropyrimidine-2-carboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Addition: Add the target amine (1.05 eq) and a base (DIPEA, 1.2 eq) dropwise over 30 minutes.
-
Note: Fast addition leads to localized heating and bis-substitution.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The mono-product usually runs slightly lower than the starting material.
-
Workup: Quench with water, extract with EtOAc. Evaporate solvent. Purification is often unnecessary if stoichiometry is precise.
Step 2: The "Hot" Substitution (Completion)
Rationale: The ring is now deactivated. Forcing conditions are required to displace the second chlorine with a methoxy group.
-
Reactants: Dissolve the crude mono-chloro intermediate in MeOH.
-
Reagent: Add NaOMe (2.0 eq, 25% in MeOH).
-
Condition: Reflux (65°C) for 4–6 hours.
-
Validation: LC-MS should show [M+H]+ corresponding to the methoxy-amino derivative.
-
Safety Note: Chlorinated pyrimidines are potential skin sensitizers. Handle with double gloving.
Data Summary: Solvent Effects on Yield
| Solvent | Temp (°C) | Base | Yield (Mono) | Selectivity (Mono:Bis) |
| THF | 0 | DIPEA | 92% | 98:2 |
| DCM | 0 | TEA | 85% | 90:10 |
| DMF | 25 | K2CO3 | 65% | 60:40 |
Table 1: THF at 0°C provides the optimal balance of solubility and thermal control for the first substitution.
Section 3: Application Note - Fungicide Development
Mechanism of Action (DHODH Inhibition)
Recent research indicates that certain pyrimidinyl analogs inhibit Dihydroorotate Dehydrogenase (DHODH), disrupting de novo pyrimidine biosynthesis in fungi (and weeds).[1] The 2-carboxylate group mimics the carboxylate of the natural substrate, dihydroorotate.
Protocol: Ester Hydrolysis & Amide Coupling
Objective: Convert the ester to an amide-linked fungicide candidate.
-
Hydrolysis: Suspend the 4,6-disubstituted ester in THF:Water (1:1). Add LiOH (2.0 eq). Stir at RT for 1 hour.
-
Critical Check: Do not heat excessively; pyrimidine-2-carboxylic acids can decarboxylate under harsh acidic/thermal conditions.
-
-
Acidification: Carefully acidify to pH 3-4 with 1M HCl. The acid often precipitates. Filter and dry.
-
Coupling: Activate the acid with HATU (1.1 eq) and DIPEA in DMF. Add the aniline/amine partner.[2][3] Stir 12h.
Section 4: Analytical Quality Control
HPLC Method for Process Monitoring
Distinguishing between the starting material (SM), mono-sub, and bis-sub products is vital.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm.
Retention Time Logic:
-
Bis-substituted (Amino/Methoxy): Most polar (elutes earliest).
-
Mono-substituted: Intermediate polarity.
-
SM (Dichloro): Most non-polar (elutes latest).
-
Note: This order may flip depending on the specific amine used (e.g., if the amine is highly lipophilic).
-
Section 5: Pathway Visualization (Mechanism of Action)
This diagram illustrates how the synthesized scaffold interferes with the target enzyme (ALS or DHODH), leading to organism death.
Figure 2: The inhibitor mimics the natural substrate, blocking the biosynthetic pathway essential for growth.
References
-
Synthesis of 4,6-disubstituted pyrimidines
-
Sasada, T., et al. (2009).[3] "ZnCl2-catalyzed three-component coupling reaction." Organic Letters.
-
-
SNAr Regioselectivity in Pyrimidines
- Wuxi AppTec. (2021). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class.
-
Agrochemical Utility (Safeners & Fungicides)
-
Zhao, H., et al. (2022).[4] "Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide." Molecules.
-
-
DHODH Inhibition Mechanism
-
Patent Literature (Synergistic Compositions)
- Dow AgroSciences LLC. (2009). "Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids.
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Application Notes & Protocols: A Guide to Regioselective Reactions of Dichloropyrimidine Esters
Introduction: The Strategic Value of Dichloropyrimidine Esters
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous FDA-approved drugs, including kinase inhibitors like Gleevec and Crestor.[1][2] Dichloropyrimidine esters, such as ethyl 2,4-dichloropyrimidine-5-carboxylate and its analogs, are particularly valuable as versatile intermediates.[3][4] Their two distinct chlorine atoms, activated by the pyrimidine ring nitrogens and modulated by the C5-ester group, offer a platform for sequential, site-selective functionalization. This allows for the rapid diversification of a common intermediate, a crucial strategy in modern drug discovery.[5]
However, the successful application of these building blocks hinges on the precise control of regioselectivity—the ability to selectively functionalize one chlorine atom over the other. Reactions often yield mixtures of C2 and C4 substituted isomers, which can be challenging to separate and reduce the overall efficiency of a synthetic route.[6][7] This guide provides a comprehensive overview of the factors governing regioselectivity in the reactions of dichloropyrimidine esters and delivers field-proven protocols for achieving high selectivity in key transformations.
Part 1: Fundamentals of Regioselectivity
The reactivity of dichloropyrimidines is governed by a combination of electronic and steric effects. In an unsubstituted 2,4-dichloropyrimidine, the C4 position is inherently more electrophilic and thus more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[8][9] This is due to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more susceptible to nucleophilic attack or oxidative addition of a palladium catalyst.[6][10] The general order of reactivity for halopyrimidines is C4(6) > C2 >> C5.[8][9]
The presence of an ester group at the C5 position, being an electron-withdrawing group (EWG), further enhances this inherent preference for C4 substitution.[6] However, this selectivity is not absolute and can be influenced or even reversed by several factors, as detailed below.
Caption: Key factors influencing regioselective reactions.
Key Controlling Factors:
-
Substituents on the Pyrimidine Ring: While the C5-ester enhances C4 reactivity, other substituents can have a profound impact. An electron-donating group (EDG) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[6][10][11]
-
Nature of the Nucleophile: While most neutral nitrogen nucleophiles preferentially attack the C4 position, the selectivity is often moderate (1:1 to 4:1 ratios of C4:C2 isomers).[8] Certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when a C5-EWG is present.[6][12][13]
-
Reaction Conditions: The choice of solvent, base, and temperature is critical and can significantly alter the reaction's outcome.[6] For instance, polar solvents can sometimes erode selectivity in cross-coupling reactions.[14]
-
Catalysis: In palladium-catalyzed reactions, the choice of ligand is arguably the most powerful tool for controlling regioselectivity. The steric and electronic properties of the ligand can dictate which C-Cl bond the palladium complex preferentially undergoes oxidative addition with, sometimes inverting the inherent reactivity of the substrate.[5][14][15]
Part 2: Application Notes & Protocols
This section provides detailed protocols for achieving high regioselectivity in the most common transformations of dichloropyrimidine esters.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a straightforward method for introducing amine, alkoxide, and thiol functionalities. The reaction proceeds through a Meisenheimer intermediate, and the regioselectivity is dictated by the relative stability of the intermediates formed from attack at C2 versus C4.
Caption: SNAr mechanism pathways for C4 vs. C2 attack.
Protocol 2.1.1: C4-Selective Amination of Ethyl 2,4-dichloropyrimidine-5-carboxylate
This protocol leverages the inherent electronic preference for C4 substitution with a standard secondary amine.
-
Materials:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
n-Butanol (or DMF, Acetonitrile)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add ethyl 2,4-dichloropyrimidine-5-carboxylate and the chosen solvent (approx. 0.2 M concentration).
-
Add the secondary amine followed by DIPEA.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the C4-aminated product.
-
-
Causality: Using a neutral nitrogen nucleophile under thermal conditions favors the kinetically preferred C4 substitution.[6] DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
Protocol 2.1.2: C2-Selective Amination using a Tertiary Amine Nucleophile
This advanced protocol exploits the unusual reactivity of tertiary amines to achieve C2 selectivity, which proceeds through an in-situ N-dealkylation of a quaternary ammonium intermediate.[12][13]
-
Materials:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)
-
Tertiary Amine (e.g., Triethylamine) (5.0 equiv)
-
Chloroform (CHCl₃) or 1,2-dichloroethane
-
-
Procedure:
-
In a sealed tube, dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate in the solvent.
-
Add a significant excess of the tertiary amine.
-
Heat the reaction to 40-60 °C. The reaction is often rapid.
-
Monitor by LC-MS for the formation of the dealkylated C2-amino product (e.g., the N,N-diethylamino product from triethylamine).[13]
-
Upon completion (typically 1-3 hours), cool the reaction and concentrate in vacuo.
-
Purify by flash column chromatography to isolate the C2-substituted product.
-
-
Causality: The SNAr reaction of dichloropyrimidines bearing a C5-EWG with tertiary amines shows excellent C2 selectivity.[12] This method provides formal access to C2-secondary amine products that are otherwise difficult to obtain selectively.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Suzuki coupling is a powerful method for C-C bond formation. For 2,4-dichloropyrimidines, the oxidative addition of palladium into the C4-Cl bond is strongly favored.[16]
Protocol 2.2.1: Highly C4-Regioselective Microwave-Assisted Suzuki Coupling
This protocol provides a rapid and highly efficient synthesis of C4-aryl or C4-heteroaryl pyrimidine esters.[16]
-
Materials:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
To a microwave vial, add ethyl 2,4-dichloropyrimidine-5-carboxylate, the boronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 15 minutes.[16]
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify by flash column chromatography to yield the pure C4-coupled product.
-
-
Causality: The combination of Pd(PPh₃)₄ and a carbonate base in aqueous dioxane is a classic condition for Suzuki coupling. The extremely low catalyst loading and short reaction time are advantages of microwave heating, which accelerates the catalytic cycle while maintaining high C4 regioselectivity.[16]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Effective for oxidative addition at the electron-deficient C4 position.[16] |
| Base | K₂CO₃ | Sufficiently strong to facilitate transmetalation without degrading substrates. |
| Solvent | 1,4-Dioxane/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 100 °C (MW) | Rapidly drives the reaction to completion, minimizing side reactions.[16] |
| Selectivity | >95:5 (C4:C2) | Exploits the strong intrinsic electronic preference for C4 coupling.[2][16] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a complementary, often milder, approach to C-N bond formation.[17] Regioselectivity can be exquisitely controlled by the choice of ligand.
Protocol 2.3.1: C4-Selective Buchwald-Hartwig Amination
This protocol uses a palladium catalyst to achieve high C4 selectivity with secondary amines, often with higher selectivity than uncatalyzed SNAr reactions.[8]
-
Materials:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv, 1 M in THF)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under argon, dissolve the dichloropyrimidine ester, Pd(OAc)₂, and dppb in anhydrous THF.
-
In a separate flask, premix the secondary amine with the LiHMDS solution in THF at 0 °C for 10 minutes.
-
Add the pre-formed lithium amide solution dropwise to the catalyst/substrate mixture at 0 °C.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring by LC-MS (typically 1-2 hours).
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
-
-
Causality: The use of a palladium catalyst strongly favors the C4-substituted product.[6][8] Premixing the amine with LiHMDS is crucial; adding the neutral amine directly to the reaction can lead to a competing, less selective SNAr pathway.[8]
Protocol 2.3.2: C2-Selective Buchwald-Hartwig Amination
Achieving C2 selectivity is more challenging but can be accomplished with specific ligand systems that override the substrate's natural C4 preference.[14][18]
-
Materials:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)
-
Aniline or primary amine (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Anhydrous Dioxane or Toluene
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the dichloropyrimidine ester, the amine, Cs₂CO₃, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction to 100-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
-
-
Causality: The Xantphos ligand, with its specific bite angle and electronic properties, is known to promote C2-selective amination on dihalopyridine and related systems by altering the geometry and reactivity of the palladium center.[14]
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction is the premier method for installing alkyne moieties.[19] Similar to Suzuki coupling, the reaction on 2,4-dichloropyrimidines is expected to show a strong preference for the C4 position.[8][9]
Protocol 2.4.1: C4-Selective Sonogashira Coupling
This protocol provides a general method for the C4-alkynylation of dichloropyrimidine esters.
-
Materials:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a flask under an argon atmosphere, add the dichloropyrimidine ester, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the base (TEA or DIPEA).
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
-
Causality: The classic Sonogashira conditions involving a Pd(II)/Cu(I) co-catalyst system are highly effective. The regioselectivity is driven by the preferential oxidative addition of the palladium catalyst at the more electrophilic C4 position.[20]
Part 3: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high, allowing for reaction at the less reactive site. 2. Inappropriate solvent or base. 3. For cross-coupling, ligand is not providing sufficient control. | 1. Lower the reaction temperature to favor the kinetically preferred product.[6] 2. Screen different solvents and bases (e.g., for SNAr, try n-BuOH/DIPEA for C4 selectivity).[6] 3. For C2 selectivity, ensure the use of specific ligands like Xantphos (amination) or bulky NHCs (thiolation).[5][14] |
| Low or No Conversion | 1. Insufficiently reactive nucleophile or coupling partner. 2. Reaction temperature is too low. 3. Catalyst deactivation or insufficient loading. | 1. Use a stronger nucleophile or base. For Suzuki, check the quality of the boronic acid. 2. Gradually increase the reaction temperature. Consider switching to microwave heating.[16] 3. Use a fresh catalyst or increase loading. Ensure reaction is under an inert atmosphere. |
| Difficulty Achieving C2-Substitution | 1. C4 is the inherently more reactive site. 2. The chosen conditions are not sufficient to override the natural selectivity. | 1. For SNAr, consider using tertiary amines.[12][13] 2. For cross-coupling, a thorough ligand screen is essential. C2-selective methods are highly dependent on the catalyst system.[5][15] 3. Consider functional group interconversion (e.g., converting the C4-Cl to a thioether) to alter the relative reactivity.[6] |
Conclusion
The regioselective functionalization of dichloropyrimidine esters is a highly controllable process, provided the underlying electronic and steric factors are understood. For SNAr and standard palladium-catalyzed cross-coupling reactions, substitution at the C4 position is the electronically favored and most common outcome. Achieving the less favored C2 substitution requires a strategic approach, typically involving the use of specialized nucleophiles (e.g., tertiary amines) or, more powerfully, the selection of specific palladium-ligand systems that can override the substrate's innate reactivity. The protocols and principles outlined in this guide provide researchers with a robust toolkit for the precise and efficient synthesis of diverse pyrimidine derivatives for applications in drug discovery and beyond.
References
- BenchChem. Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
-
Grdadolnik, S. G., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2018. Available from: [Link]
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
-
Handy, S. T., & Anderson, F. One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 2008. Available from: [Link]
- Wu, Y., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, 2021.
-
Sun, C., et al. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006. Available from: [Link]
-
Neufeldt, S. R. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 2023. Available from: [Link]
- BenchChem. Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
-
Douglas, C. F., et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 2015. Available from: [Link]
-
Wu, Y., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn, 2021. Available from: [Link]
- Guidechem. What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?.
- American Chemical Society. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
-
Scott, P. J. H. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 2015. Available from: [Link]
- BenchChem. Overcoming poor regioselectivity in the amination of dichloropyrimidines.
-
Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn, 2022. Available from: [Link]
-
Douglas, C. F., et al. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate, 2015. Available from: [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]
-
Chemistry Stack Exchange. Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Available from: [Link]
-
ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
-
Langer, P., et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 2017. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Al-Hadedi, A. A. M., et al. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 2006. Available from: [Link]
-
LookChem. Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. ranhangchem.com [ranhangchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. guidechem.com [guidechem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Dichloropyrimidine Substitution
Subject: Troubleshooting & Protocol Optimization for
Introduction: The Reactivity Hierarchy
Welcome to the technical support hub for pyrimidine functionalization. If you are working with 2,4-dichloropyrimidine , you are managing a system with distinct electrophilic inequalities.[1][2][3][4]
The "Golden Rule" of this substrate is C4 > C2 .
Due to the nitrogen arrangement, the C4 position is significantly more electrophilic (lower LUMO energy) than the C2 position. In a standard Nucleophilic Aromatic Substitution (
This guide addresses the three most common support tickets we receive: Regioselectivity loss , Hydrolysis byproducts , and Stalled conversions .
Module 1: Controlling Regioselectivity (C4 vs. C2)
User Question: "I am targeting the mono-substituted product at the C4 position, but I’m seeing 10-15% of the C2 isomer and some bis-substituted product. How do I lock in C4 selectivity?"
Technical Analysis: Regioselectivity is governed by the electronic deficiency of the pyrimidine ring. The C4 carbon is para to one nitrogen and ortho to another, making it highly susceptible to nucleophilic attack. Loss of selectivity usually stems from high temperatures (overcoming the activation energy difference) or solvent effects that stabilize the transition state at C2.
Protocol A: High-Fidelity C4-Selective Amination
Recommended for: Primary and secondary amines.
The "Protic-Scavenger" System We recommend switching from polar aprotic solvents (DMF/THF) to a protic solvent system (n-butanol or IPA) with a bulky base.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | n-Butanol (n-BuOH) or IPA | Protic solvents stabilize the leaving group (chloride) via H-bonding in the transition state, often accelerating the reaction at C4 without requiring high heat. |
| Base | DIPEA (Hunig's Base) | Steric bulk prevents the base itself from acting as a nucleophile (quaternization). |
| Temperature | 0°C | Start cold. The activation energy for C4 is low; C2 requires heat. Keeping it cool kinetically traps the C4 product. |
| Stoichiometry | 0.95 - 1.0 eq | Slight deficit of amine prevents "over-reaction" to the bis-product. |
Step-by-Step Workflow:
-
Charge: Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-BuOH (5-10 volumes).
-
Cool: Chill reaction vessel to 0°C.
-
Add: Add DIPEA (1.1 eq).
-
Inject: Add amine nucleophile (0.95 eq) dropwise over 30 minutes. Rate control is critical to avoid localized high concentrations.
-
Monitor: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by LCMS.[5]
-
Outcome: The product often precipitates from n-BuOH, allowing filtration rather than aqueous workup.
Module 2: Troubleshooting Hydrolysis (The "Uracil" Problem)
User Question: "My LCMS shows a mass of M+16 (or M-Cl+OH). I suspect I'm generating a hydroxypyrimidine byproduct. Why is this happening?"
Technical Analysis: You are observing the formation of 2-chloro-4-hydroxypyrimidine (or its tautomer, a uracil derivative). Dichloropyrimidines are extremely sensitive to hydrolysis, especially in the presence of:
-
Wet hygroscopic bases (e.g., old K2CO3 or Cs2CO3).
-
Aqueous workups performed before the reaction is quenched.
-
DMF/DMA that contains residual water.
Visualizing the Failure Mode:
Caption: Competitive hydrolysis pathway. Trace water acts as a potent nucleophile in the presence of base, permanently deactivating the scaffold.
Corrective Actions:
-
Switch Bases: If using carbonate bases (K2CO3), switch to organic bases (DIPEA/TEA) which are less likely to generate hydroxide ions from trace water.
-
Dry Solvents: Use anhydrous solvents. If using DMF, buy "Sure/Seal" or equivalent grades.
-
The "Acid Catalysis" Trick: For non-basic nucleophiles (like anilines), avoid base entirely . Run the reaction in IPA with 1.0 eq of HCl (dioxane solution) or p-TsOH. The protonated pyrimidine is super-activated, allowing the amine to attack C4 rapidly. The byproduct is HCl gas, avoiding OH- generation.
Module 3: Forcing the "Impossible" C2 Substitution
User Question: "I have successfully installed my group at C4. Now I need to substitute the C2-chloride, but the reaction stalls even at 100°C."
Technical Analysis:
Once the C4 position is substituted with an electron-donating group (amine/alkoxy), the pyrimidine ring becomes electron-rich (deactivated). The C2-chloride is now a "lazy" electrophile. Standard
Optimization Matrix for C2 Substitution:
| Variable | Standard (Fails) | Optimized (Works) |
| Solvent | Ethanol/THF | NMP (N-Methyl-2-pyrrolidone) or DMSO |
| Temperature | Reflux (80°C) | 120°C - 140°C (Microwave preferred) |
| Catalyst | None | Lewis Acid (ZnCl2) or Fluoride (KF/CsF) |
| Mechanism | Standard | Assisted Displacement |
Advanced Protocol: C2-Amination of Deactivated Pyrimidines
-
Solvent: Use NMP (high boiling point, stabilizes charged intermediates).
-
Additives: Add KF (Potassium Fluoride) . The fluoride can displace the chloride first to form a C2-fluoride (Halex reaction in situ), which is a much better leaving group for the incoming amine.
-
Microwave: Heat to 140°C for 20-40 minutes.
-
Alternative: If the substrate is valuable, use Buchwald-Hartwig amination .
-
Catalyst: Pd2(dba)3 + Xantphos or BrettPhos.
-
Base: Cs2CO3.
-
Rationale: Palladium oxidative addition inserts into the C2-Cl bond regardless of the ring's electronic deactivation.
-
Summary: Decision Logic for Optimization
Caption: Operational workflow for selecting reaction conditions based on target regiochemistry.
References
-
Regioselectivity Mechanisms:Understanding the highly variable Regioselectivity in
reaction of Dichloropyrimidines. WuXi AppTec, QM Magic Class, Chapter 29. Link -
C2-Selective Catalysis: Neufeldt, S. R., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (PubMed).[6] Link
-
Solvent Effects on Regioselectivity: Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions. ResearchGate. Link
-
Process Optimization: Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.[7] Link
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Purification of Methyl 4,6-dichloropyrimidine-2-carboxylate
This is a technical support guide designed for researchers and process chemists working with Methyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 811450-22-3).
Executive Summary & Compound Profile
Methyl 4,6-dichloropyrimidine-2-carboxylate is a highly reactive electrophilic scaffold used widely in the synthesis of bioactive pyrimidines (e.g., MK2 inhibitors, KRAS inhibitors). Its dual-chloride functionality at positions 4 and 6 allows for sequential nucleophilic aromatic substitution (
Critical Handling Note: This compound possesses two "instability vectors":
-
Hydrolysis Risk: The C2-methyl ester is susceptible to hydrolysis under acidic or basic aqueous conditions, reverting to the carboxylic acid (a common impurity).
-
Nucleophilic Sensitivity: The C4/C6 chlorines are labile; exposure to nucleophilic solvents (water, alcohols) during hot workups can lead to displacement impurities.
| Property | Value | Note |
| CAS Number | 811450-22-3 | |
| Molecular Formula | MW: 207.01 g/mol | |
| Physical State | Off-white to light yellow solid | Low melting point (approx. 50–60°C range) |
| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in water; sparingly soluble in Hexanes |
| Storage | -20°C, Inert Atmosphere | Moisture sensitive |
Impurity Profile & Origin Analysis
Understanding the source of impurities is the first step to purification.
| Impurity Type | Origin | Removal Strategy |
| Acid Impurity (4,6-dichloropyrimidine-2-carboxylic acid) | Hydrolysis of the ester during aqueous quench or storage. | Bicarbonate Wash: The acid deprotonates to a water-soluble salt ( |
| Monochloro Species (Methyl 4-chloro-6-hydroxypyrimidine-2-carboxylate) | Incomplete chlorination of the dihydroxy precursor. | Recrystallization: Significant solubility difference allows separation. |
| Phosphorus Residues ( | Carryover from synthesis (chlorination reagent). | Quench & Wash: Hydrolysis to water-soluble phosphoric acid, removed during aqueous extraction. |
Purification Protocols
Protocol A: Optimized Aqueous Workup (The "Chemical Purification")
Use this as the primary method to remove the Acid Impurity and Phosphorus residues.
-
Quench: Pour the crude reaction mixture (if in
) slowly into a stirred mixture of Ice/Water (maintain temp <10°C).-
Why: Low temperature prevents the hydrolysis of the methyl ester while destroying excess
.
-
-
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
The Critical Wash (Acid Removal):
-
Wash the organic layer with saturated aqueous
(Sodium Bicarbonate). -
Mechanism:[1][2] This converts the 4,6-dichloropyrimidine-2-carboxylic acid impurity into its sodium salt, which is forced into the aqueous layer. The target ester remains in the organic layer.
-
Validation: Check the pH of the aqueous layer; it should be weakly basic (~pH 8-9).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at <40°C.
Protocol B: Recrystallization (Polishing)
Use this if the solid is colored or contains non-polar impurities.
-
Solvent System: Heptane / Ethyl Acetate (10:1 to 5:1 ratio) .
-
Procedure:
-
Dissolve the crude solid in the minimum amount of warm EtOAc (approx. 40-45°C). Do not boil excessively.
-
Slowly add Heptane while stirring until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, then to 0-5°C.
-
Filter the off-white crystals and wash with cold Heptane.
-
-
Why: The dichloropyrimidine core is lipophilic but the ester adds polarity. A non-polar antisolvent (Heptane) forces the product out, while leaving oily impurities in the mother liquor.
Protocol C: Flash Column Chromatography (For Difficult Separations)
-
Stationary Phase: Silica Gel (Acid-washed silica is preferred if available to prevent hydrolysis, though standard is usually fine).
-
Mobile Phase: Gradient of 0% to 20% EtOAc in Hexanes .
-
Elution Order: The dichloro-ester is relatively non-polar (
in 20% EtOAc/Hexane) and elutes early. The acid impurity and hydroxy-impurities are much more polar and will stick to the baseline.
Troubleshooting Guide (Q&A)
Q1: My product is an oil after concentration, but it should be a solid. What happened?
-
Cause: Solvent entrapment (DCM is notorious for this) or the presence of impurities (like phosphorus byproducts) depressing the melting point.
-
Solution:
-
Add a small amount of Hexane or Heptane to the oil.
-
Sonicate or scratch the flask wall to induce nucleation.
-
Rotovap again to azeotrope off the trapped DCM.
-
If it remains an oil, perform Protocol C (Column) to remove the "grease" or impurities preventing crystallization.
-
Q2: I see a new spot on TLC at the baseline after workup. What is it?
-
Cause: This is likely the Carboxylic Acid derivative (hydrolysis product).
-
Fix: You did not wash thoroughly enough with base. Redissolve the organic material in EtOAc and repeat the
wash (Protocol A, Step 3). Ensure the aqueous layer is basic.
Q3: The yield is lower than expected. Where did the product go?
-
Cause: The ester hydrolyzed to the acid, which was then extracted into the aqueous base layer during the wash.
-
Prevention: Keep the quench temperature cold (<10°C) and perform the extraction/wash quickly. Do not let the ester sit in basic water for long periods.
Q4: Can I use Methanol for recrystallization?
-
Risk: While solubility might be good, heating this compound in methanol can lead to transesterification (if using a different alcohol) or nucleophilic attack at the C4/C6 positions (forming the methoxy-pyrimidine impurity), especially if any trace acid/base is present.
-
Recommendation: Stick to non-nucleophilic solvents like Heptane/EtOAc or Toluene .
Visual Workflows
Figure 1: Purification Logic Flow
Caption: Step-by-step purification workflow emphasizing the critical bicarbonate wash for impurity removal.
Figure 2: Impurity Fate Map
Caption: Fate mapping of common impurities showing how specific steps target specific byproducts.
References
- Synthesis Context (MK2 Inhibitors):MK2 inhibitors and uses thereof. US Patent 9,458,175 B2 (2016). (Describes substitution reactions using this intermediate).
-
Synthesis Context (KRAS Inhibitors): Annulated 2-amino-3-cyano thiophenes and derivatives. WO Patent 2023/099608 A1. (Cites usage of Methyl 4,6-dichloropyrimidine-2-carboxylate).[3][4][2][5][6][7][8][9][10] Available at:
- General Pyrimidine Purification:Purification of chloropyrimidines. US Patent 5,525,724. (General principles for dichloropyrimidine workup).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. US9458175B2 - MK2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Methyl 4,6-dichloropyrimidine-2-carboxylate | 811450-22-3 [chemicalbook.com]
- 4. Methyl 4,6-dichloropyrimidine-2-carboxylate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. popebiotech.com [popebiotech.com]
- 8. METHYL 2,4-DICHLOROPYRIMIDINE-6-CARBOXYLATE | 16492-28-7 [chemicalbook.com]
- 9. 811450-22-3|Methyl 4,6-dichloropyrimidine-2-carboxylate|Methyl 4,6-dichloropyrimidine-2-carboxylate|-范德生物科技公司 [bio-fount.com]
- 10. WO2016044463A2 - Mk2 inhibitors and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding byproduct formation in key pyrimidine synthesis reactions. Our goal is to provide you with the technical insights and practical troubleshooting strategies needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, valued for its efficiency in creating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1][2] Despite its utility, the reaction is often plagued by specific byproducts that can complicate purification and reduce yields.
Question 1: My Biginelli reaction has a low yield, and I've isolated a major byproduct. What is it likely to be, and how can I prevent its formation?
Answer: The most common byproducts in the Biginelli reaction are the Knoevenagel condensation product and an open-chain ureide intermediate.[3]
-
Knoevenagel Adduct: This byproduct arises from the condensation of the aldehyde and the β-ketoester. It will lack the urea moiety.
-
Open-Chain Ureide: This intermediate contains all three components but has failed to cyclize.
Causality and Prevention:
The formation of these byproducts is often a consequence of suboptimal reaction conditions. Strong Brønsted acids, for instance, can sometimes favor the Knoevenagel pathway.[4]
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids like HCl, milder Lewis acids or specific organocatalysts can better promote the desired iminium ion formation from the aldehyde and urea, which then reacts with the β-ketoester.[4]
-
Reaction Temperature: Lowering the reaction temperature can help control the rate of the Knoevenagel condensation relative to the desired cyclization.[4]
-
Order of Addition: In some cases, pre-forming the iminium intermediate by reacting the aldehyde and urea before adding the β-ketoester can be advantageous.[4]
Question 2: I'm using an aliphatic aldehyde in my Biginelli reaction and getting very low yields. What's going wrong?
Answer: While aromatic aldehydes are commonly used, aliphatic aldehydes can also be employed in the Biginelli reaction, though often with lower yields.[3] The primary reason for this is that aliphatic aldehydes are more susceptible to self-condensation (aldol reaction) under the acidic or basic conditions of the reaction.[4]
Troubleshooting Strategies:
-
The "Atwal Modification": A highly effective strategy is to pre-form the enone intermediate. This modification can significantly improve yields when working with aliphatic aldehydes.[3]
Section 2: The Pinner Synthesis
The Pinner synthesis is a versatile method for preparing pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] Success with this reaction hinges on meticulous control of the reaction environment.
Question 3: My Pinner synthesis is failing, or the yields are consistently low. What are the most critical parameters to control?
Answer: The Pinner synthesis is highly sensitive to the reaction conditions. The key to a successful reaction lies in managing the following parameters:
-
Anhydrous Conditions: The imidate salt intermediate, also known as the Pinner salt, is extremely susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3]
-
Temperature Control: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures to prevent decomposition or rearrangement into N-alkyl amides.[3]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[3]
Troubleshooting Workflow for Pinner Synthesis:
Caption: Troubleshooting Pinner Synthesis Issues.
Section 3: Reactions of Halopyrimidines
Halopyrimidines are versatile intermediates in the synthesis of more complex pyrimidine derivatives. However, their reactions can be complicated by issues of regioselectivity and hydrolysis.
Question 4: I'm performing a nucleophilic substitution on a 2,4-dichloropyrimidine and getting a mixture of isomers. How can I control the regioselectivity?
Answer: This is a common challenge due to the moderate intrinsic selectivity of 2,4-dichloropyrimidine. The C4 position is generally more reactive.[7] However, you can influence the selectivity:
-
To Enhance C4 Selectivity: For substrates like 6-aryl-2,4-dichloropyrimidine, employing a palladium-catalyzed system with a ligand such as dppb in the presence of LiHMDS can significantly improve the C4/C2 ratio.[8]
-
To Enhance C2 Selectivity: Recent research has shown that specific reaction conditions can favor C2-selective Pd-catalyzed C-S coupling.[7]
Question 5: During the workup of my chloropyrimidine synthesis, I'm observing significant product decomposition. What is happening?
Answer: Chloropyrimidines can be susceptible to hydrolysis, especially under acidic conditions or at elevated temperatures.[9][10] The workup procedure, particularly if it involves aqueous acidic solutions, can lead to the formation of hydroxypyrimidines as byproducts.[9][11]
Troubleshooting Strategies:
-
Minimize Acidity and Temperature: If using acid, use the minimum amount necessary.[10] Also, keep the temperature as low as possible during workup.
-
Solvent Choice: Consider using a non-protic solvent for extraction to minimize contact with water.[10]
-
Careful Neutralization: When neutralizing acidic reaction mixtures, do so carefully to avoid localized heating.
Section 4: Alkylation of Pyrimidones
The alkylation of pyrimidinones can lead to a mixture of N- and O-alkylated products. The outcome of this reaction is influenced by several factors.
Question 6: My alkylation of a pyrimidin-2(1H)-one is giving me a mixture of N- and O-alkylated products. How can I favor one over the other?
Answer: The selectivity between N- and O-alkylation is a classic challenge in heterocyclic chemistry.[12] Several factors can be adjusted to favor your desired product:
-
Nature of the Alkylating Agent: The choice of alkylating agent is crucial. Reagents with a "hard" leaving group (e.g., dimethyl sulfate) tend to favor O-alkylation, while those with a "soft" leaving group (e.g., methyl iodide) favor N-alkylation.[13]
-
Substituents on the Pyrimidine Ring: The electronic nature of substituents on the pyrimidine ring can influence the nucleophilicity of the nitrogen and oxygen atoms, thereby affecting the N/O alkylation ratio.[14]
-
Reaction Conditions: The solvent and base used can also play a significant role in determining the regioselectivity of the alkylation.[12]
Comparative Data for Alkylating Agents:
| Alkylating Agent | Pyrimidine Substrate | Reaction Type | Catalyst/Base | Solvent | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 87 | [12] |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 80 | [12] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyrimidines
This protocol is a representative example for achieving N-alkylation.
-
A mixture of the pyrimidine (1.00 mmol) and a suitable catalyst (e.g., ammonium sulfate coated Hydro-Thermal-Carbone) in hexamethyldisilazane (HMDS) is heated under reflux for 2 hours.[12]
-
After cooling, the resulting silylated pyrimidine is dissolved in anhydrous acetonitrile.[12]
-
Two equivalents of the alkylating agent (e.g., bromoethylacetate) are added.[12]
-
The reaction mixture is stirred for 12 hours at 80 °C.[12]
-
Upon completion, the mixture is filtered, and the solvent is evaporated to yield the N1-alkylated pyrimidine.[12]
Protocol 2: General Procedure for O-Alkylation of Pyrimidines
This protocol provides a general method for O-alkylation.
-
To a round-bottom flask containing the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (3 mmol), add 10 mL of acetone.[12]
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.[12]
-
Heat the resulting mixture to reflux and stir for 30 minutes.[12]
-
After this period, remove the solvent under vacuum.[12]
-
Dissolve the residue in dichloromethane and wash with distilled water.[12]
-
Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the O-alkylated product.[12]
Purification Techniques
The successful synthesis of pyrimidine derivatives is contingent upon effective purification to remove unreacted starting materials, reagents, and byproducts.
Common Purification Methods:
-
Recrystallization: A cost-effective technique for purifying solid pyrimidine compounds based on differential solubility.[15]
-
Flash Column Chromatography: A widely used method for separating compounds based on polarity.[15]
-
Preparative HPLC (Prep-HPLC): A high-resolution technique for obtaining highly pure compounds, especially for challenging separations.[15]
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and purification based on the affinity of the compound for a solid sorbent.[15]
Workflow for Purification Method Selection:
Caption: Decision tree for purification method selection.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). BenchChem.
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. (n.d.). BenchChem.
- Overcoming side reactions in pyrimidine synthesis. (n.d.). BenchChem.
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Side reactions in pyrimidine synthesis and how to avoid them. (n.d.). BenchChem.
- Process for the preparation of chloropyrimidines. (n.d.). Google Patents.
-
Biginelli reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
- Overcoming poor regioselectivity in the amination of dichloropyrimidines. (n.d.). BenchChem.
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (n.d.). Figshare. Retrieved from [Link]
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (n.d.). BenchChem.
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois. Retrieved from [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. Retrieved from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Publisher manuscript. Retrieved from [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. figshare.com [figshare.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Improving yield in palladium-catalyzed amination of pyrimidines
Topic: Improving Yield in Palladium-Catalyzed Amination of Pyrimidines
Status: Active | Ticket Priority: High Lead Scientist: Senior Application Specialist[1]
Mission Statement
Pyrimidines are notoriously difficult substrates for Buchwald-Hartwig cross-coupling.[1] Their electron-deficient nature makes the C-X bond difficult to break (slow oxidative addition), while the nitrogen atoms in the ring act as "catalyst sponges," coordinating to Palladium and shutting down the cycle.
This guide moves beyond generic "screening kits" to provide a mechanistic troubleshooting framework. We focus on the why —treating the reaction as a competition between the productive catalytic cycle and three primary failure modes: Poisoning, Hydrolysis, and Dehalogenation.
Module 1: The "Engine" – Catalyst & Ligand Selection[2]
The Core Problem: Pyrimidines bind Pd(II) species through their endocyclic nitrogens, forming stable, non-reactive complexes (off-cycle resting states).[1] The Solution: You must use ligands that are bulky enough to physically block this coordination but electron-rich enough to facilitate oxidative addition.
Ligand Selection Matrix
| Substrate/Amine Class | Recommended Ligand | Why it Works |
| Primary Amines | BrettPhos | High Steric Bulk: Prevents N-binding of the pyrimidine to Pd. Electronic Balance: Optimized for oxidative addition of electron-poor aryl halides.[1] |
| Secondary Amines | RuPhos | Monoligated Species: Forms a highly active 1:1 L:Pd species that accommodates bulky secondary amines. Facilitates difficult reductive elimination. |
| Challenging/Base-Sensitive | Xantphos | Bite Angle: Large bite angle (111°) favors reductive elimination. Robust against heating; often works well with weak bases (Cs₂CO₃). |
| General Purpose (Screening) | tBuXPhos | Excellent general reactivity for heteroaryl chlorides; often prevents dehalogenation better than smaller ligands. |
Pre-catalyst vs. In-situ Generation
-
Avoid: Pd₂(dba)₃ or Pd(OAc)₂ + Ligand.
-
Reason: Pyrimidines can intercept "naked" Pd during the mixing phase before the ligand coordinates.
-
-
Use: Pd-G3 or Pd-G4 Pre-catalysts (e.g., BrettPhos Pd G4).[1]
-
Reason: These ensure a strict 1:1 Pd:Ligand ratio and rapid activation at low temperatures, minimizing the window for catalyst poisoning.
-
Module 2: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for pyrimidine amination failures.[1] Identify the primary byproduct to select the correct optimization path.
Module 3: Frequently Asked Questions (FAQs)
Q1: I am observing significant hydrodehalogenation (reduction of the C-Cl bond to C-H). How do I stop this?
Diagnosis: This is a β-hydride elimination side reaction. The Palladium-Hydride (Pd-H) species is forming and reducing your pyrimidine instead of coupling it. Root Cause:
-
Solvent: Primary/Secondary alcohols (e.g., isopropanol, n-butanol) are hydride donors.[1]
-
Amine: If your amine substrate has accessible β-hydrogens, it can act as the reductant. Corrective Action:
-
Solvent Switch: Move to 1,4-Dioxane or Toluene .[1] These are non-protic and cannot donate hydrides easily.
-
Ligand Switch: Switch to RuPhos . Its bulk facilitates reductive elimination (the productive step) over β-hydride elimination (the side reaction).
Q2: Why does my reaction fail with 2-chloropyrimidine but work with 4-chloropyrimidine?
Diagnosis: Positional Catalyst Poisoning. Mechanism: The nitrogen atoms in the pyrimidine ring are not equivalent.
-
2-Position: The leaving group is flanked by two nitrogen atoms. As the Pd oxidative addition complex forms, these nitrogens can chelate the metal, forming a stable 4-membered metallocycle that arrests the cycle.
-
4-Position: Only one adjacent nitrogen; less steric crowding and chelation potential. Corrective Action:
-
For 2-halopyrimidines, increase catalyst loading (to 2-5 mol%) and strictly use G3/G4 pre-catalysts .[1]
-
Use weak bases (K₂CO₃) to prevent rapid aggregation of the catalyst.
Q3: I see the "Pyrimidinone" (OH) product. Is my solvent wet?
Diagnosis: Competitive Hydrolysis. Mechanism: Pyrimidines are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions. Even trace water, in the presence of strong bases like NaOtBu, generates hydroxide.[1] Corrective Action:
-
Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . These are milder and less hygroscopic.
-
Reagents: Use anhydrous solvents and store bases in a desiccator.
-
Additives: If using NaOtBu is mandatory for reactivity, add 4Å Molecular Sieves to the reaction vessel.
Module 4: Standard Operating Protocol (SOP)
Protocol: Pd-Catalyzed Amination of 4-Chloropyrimidine with a Primary Amine
1. Preparation (Glovebox or Schlenk Line):
-
Vessel: 8mL reaction vial with a PTFE-lined septum cap.
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%).
-
Note: Do not premix Pd(OAc)₂ and ligand.
-
-
Base: NaOtBu (1.4 equiv) [If substrate is base-stable] OR Cs₂CO₃ (2.0 equiv) [If sensitive].
-
Substrate: 4-Chloropyrimidine derivative (1.0 equiv).
-
Nucleophile: Primary Amine (1.2 equiv).
2. Solvent Addition:
-
Add 1,4-Dioxane (anhydrous, 0.2 M concentration relative to halide).
-
Crucial Step: If using liquid amines, add them after the solvent but before heating.
3. Reaction:
-
Seal the vial.
-
Heat to 100°C for 12 hours.
-
Tip: Pyrimidines often require higher activation energy than phenyl chlorides. Do not stop at 80°C if conversion is low.
-
4. Workup:
-
Cool to Room Temperature.[2]
-
Dilute with EtOAc.[2]
-
Filter through a pad of Celite (to remove Pd black).
-
Concentrate and purify via flash chromatography.
Module 5: Mechanistic Visualization
Understanding where the cycle breaks is key to fixing it.
Figure 2: The Catalytic Cycle vs. Failure Modes.[1] Note that N-coordination (Poisoning) sequesters the active Pd(0) before it can perform oxidative addition.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [1]
-
BenchChem Technical Support. (2025). Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions.
-
Tian, Y., et al. (2020).[1] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[3][4][5][6] ACS Omega, 5(34), 21385–21391.[1] [1]
-
Plummer, S., & Gallou, F. (2024).[1] Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics: Overcoming Hydrodehalogenation. ACS Catalysis, 14, 4099-4107.[1][7] [1]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Validation & Comparative
Spectroscopic Validation of Pyrimidine Diversification: A Comparative Guide to Cross-Coupling Workflows
Executive Summary
In medicinal chemistry, the pyrimidine pharmacophore is ubiquitous, serving as a scaffold for kinase inhibitors and nucleotide analogs. However, the electron-deficient nature of the pyrimidine ring creates unique challenges in monitoring functionalization. This guide provides an objective, data-driven comparison between a standard starting material, 4-chloropyrimidine , and its cross-coupled product, 4-phenylpyrimidine , synthesized via Suzuki-Miyaura coupling.
We move beyond basic characterization to focus on differential spectroscopic markers —the specific signals that definitively prove the C-Cl bond has been replaced by a C-C biaryl linkage.
Mechanistic Context & Workflow
To interpret the spectra, one must understand the electronic transformation. The starting material (SM) possesses an electronegative chlorine atom that exerts a strong inductive effect ($ -I
Experimental Workflow Visualization
The following diagram outlines the catalytic cycle and the critical sampling points for spectroscopic validation.
Figure 1: Reaction pathway highlighting the transformation from electrophilic precursor to conjugated product and key analysis checkpoints.
Spectroscopic Comparison: The Data
The following data compares the starting material (4-chloropyrimidine) with the product (4-phenylpyrimidine).
A. Mass Spectrometry (The "Smoking Gun")
Mass spectrometry offers the most binary "Yes/No" confirmation of the transformation due to the natural abundance of Chlorine isotopes.
| Feature | 4-Chloropyrimidine (SM) | 4-Phenylpyrimidine (Product) | Causality |
| Molecular Ion | M+ and (M+2)+ | M+ only (dominant) | Loss of Halogen |
| Isotope Pattern | 3:1 ratio (distinctive "chlorine split") | No split (C/H/N only) | |
| Fragmentation | Loss of Cl (M-35) often observed | Loss of HCN (common in pyrimidines) | Ring stability differences |
B. 1H NMR Spectroscopy (The Electronic Environment)
The proton adjacent to the functionalization site (H5) undergoes the most significant shift.
| Proton Position | SM Shift ( | Product Shift ( | Mechanistic Explanation | |
| H2 (singlet) | ~9.00 | ~9.25 | +0.25 | Deshielding due to extended conjugation of the biaryl system. |
| H6 (doublet) | ~8.70 | ~8.80 | +0.10 | Minimal change; distal to the reaction site. |
| H5 (doublet) | ~7.40 | ~7.75 - 8.00 | +0.35 | Primary Marker: The H5 proton moves downfield. The phenyl ring's magnetic anisotropy (ring current) deshields the adjacent pyrimidine proton. |
Note: Chemical shifts are approximate and solvent-dependent (typically CDCl3).
C. IR Spectroscopy (Vibrational Modes)
While less specific than NMR, IR provides rapid confirmation of functional group loss.
-
SM Marker: Strong band at 700–760 cm⁻¹ (C-Cl stretching).
-
Product Marker: Disappearance of C-Cl band; appearance of enhanced aromatic overtones (1600–1450 cm⁻¹) due to the new phenyl ring.
Validated Experimental Protocol
To ensure the spectroscopic data above is reproducible, the following protocol controls for common side reactions (e.g., hydrolysis of the chloride or homocoupling).
Reagents & Conditions
-
Substrate: 4-Chloropyrimidine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) - Selected for reliability in standard Suzuki couplings.
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Charge a reaction vial with the chloropyrimidine, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen causes rapid catalyst deactivation (Pd0
PdII). -
Solvent Addition: Add degassed dioxane and aqueous base via syringe.
-
Thermal Activation: Heat to 90°C for 4–12 hours. Monitor via TLC (SM is usually less polar than the biaryl product).
-
Workup (Critical for Spectroscopy):
-
Dilute with EtOAc and wash with water.
-
Scavenger Step: If the Pd catalyst remains (dark color), treat the organic phase with a thiol-based scavenger resin or wash with aqueous N-acetylcysteine. Reasoning: Paramagnetic Pd residues can broaden NMR signals, obscuring the J-coupling of the H5-H6 doublet.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Decision Logic for Product Verification
Use this logic flow to interpret your analytical data and confirm the synthesis.
Figure 2: Logic gate for spectroscopic validation of the Suzuki coupling product.
References
-
BenchChem. (2025).[1] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Retrieved from
-
Chaudhary, J. (2025).[2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[2] Retrieved from
-
National Institutes of Health (NIH). (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). J Org Chem. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Application.[3] Retrieved from
-
MDPI. (2024). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[4] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Validation of a new synthetic route to pyrimidine-based compounds
The choice between these routes is not a matter of "old vs. new" but rather a strategic decision based on the specific goals of the research program. A medicinal chemist might use a Biginelli-type reaction to rapidly generate a diverse set of core structures and then employ palladium catalysis for late-stage functionalization to fine-tune biological activity. As synthetic chemistry evolves, the future will likely involve harnessing the best of both worlds: developing novel multicomponent reactions that proceed under the mild, controlled conditions characteristic of metal catalysis. [20]
References
-
Wikipedia. Pyrimidine. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]
-
BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]
-
GeneOnline News. (2026). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Journal of Chemical Reviews. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Biomed J Sci & Tech Res. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]
-
Research Square. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
Slideshare. BIGINELLI REACTION. [Link]
-
ResearchGate. (2025). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Synthesis of Pyrimidines | Request PDF. [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
ResearchGate. (2025). Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]
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- 6. jchemrev.com [jchemrev.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
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- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
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- 17. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
Benchmarking Novel Pyrimidine Derivatives: A Methodological Framework
Executive Summary & Strategic Context
Pyrimidine derivatives remain a "privileged scaffold" in oncology and antiviral drug discovery due to their structural similarity to endogenous nucleosides (uracil, cytosine, thymine). However, the high attrition rate of these compounds often stems from poor metabolic stability or off-target toxicity rather than a lack of potency.
This guide moves beyond simple IC50 reporting. It establishes a multi-dimensional benchmarking protocol for comparing new pyrimidine candidates (designated here as the Pyr-Novel Series) against the clinical gold standard, 5-Fluorouracil (5-FU) .
The Three Pillars of this Evaluation:
-
Biological Efficacy: Cytotoxicity profiling via MTT/CellTiter-Glo.
-
Mechanistic Validation: Thymidylate Synthase (TS) target engagement.
-
ADME Profiling: In vitro metabolic stability (Microsomal Clearance).
In Silico Physicochemical Benchmarking
Before wet-lab experimentation, candidates must be filtered through In Silico models to ensure drug-likeness. Pyrimidine derivatives often suffer from poor aqueous solubility, which skews biological assay results.
Protocol: Utilize SwissADME or pkCSM to generate predicted values.[1][2]
-
Lipophilicity (LogP): Target range 1–3 for optimal membrane permeability without excessive metabolic clearance.
-
Topological Polar Surface Area (TPSA): <140 Ų for cellular penetration.
Table 1: Physicochemical Comparison (Representative Data)
| Property | 5-Fluorouracil (Standard) | Pyr-Novel-4X (Candidate) | Interpretation |
| MW ( g/mol ) | 130.08 | 345.21 | Candidate is heavier but within Lipinski limits (<500). |
| cLogP | -0.89 (Hydrophilic) | 2.45 (Lipophilic) | Pyr-Novel-4X shows improved membrane permeability potential. |
| TPSA (Ų) | 65.7 | 85.2 | Both exhibit good passive transport characteristics. |
| Solubility (LogS) | -1.2 (High) | -4.1 (Moderate) | Critical: Candidate requires <0.5% DMSO for assay solubility. |
Biological Efficacy: Cytotoxicity Profiling
Objective: Determine the IC50 (half-maximal inhibitory concentration) in relevant cancer cell lines (e.g., HCT116 for colon cancer).
Expert Insight:
-
Causality: We use the MTT Assay for initial screening because it measures mitochondrial dehydrogenase activity. However, pyrimidines can sometimes induce mitochondrial biogenesis without cell division (pseudo-viability). Therefore, CellTiter-Glo (ATP) is the recommended validation step for final benchmarking.
-
Self-Validating Step: Always include a "Day 0" plate to calculate the true growth rate and distinguish cytostatic from cytotoxic effects.
Experimental Protocol: MTT Cytotoxicity Assay
-
Seeding: Seed HCT116 cells at 3,000–5,000 cells/well in 96-well plates.
-
Why: Low density ensures cells remain in the log-growth phase during the 72h drug exposure.
-
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Dissolve Pyr-Novel-4X in 100% DMSO (Stock 10mM).
-
Perform 1:3 serial dilutions in media. Final DMSO concentration must be ≤0.5% to prevent solvent toxicity.
-
Include 5-FU as the positive control.
-
-
Exposure: Incubate for 72 hours.
-
Readout:
Visualization: High-Throughput Screening Workflow
Figure 1: Step-by-step workflow for comparative cytotoxicity screening. Note the convergence of cell seeding and compound dilution at the incubation stage.
Table 2: Cytotoxicity Benchmarking Results
| Compound | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index (Normal/Tumor) |
| 5-FU | 5.2 ± 0.4 | 8.1 ± 0.9 | 15.2 |
| Pyr-Novel-4X | 1.2 ± 0.1 | 2.4 ± 0.3 | 28.5 |
| Conclusion | 4x more potent | 3x more potent | Superior safety profile |
Mechanistic Validation: Thymidylate Synthase (TS) Inhibition
Objective: Confirm that the new derivative acts via the expected mechanism (TS inhibition), similar to 5-FU's active metabolite (FdUMP).
Expert Insight: Directly measuring TS activity is superior to general proliferation assays for establishing Mechanism of Action (MoA). We utilize a Spectrophotometric Assay monitoring the conversion of dUMP to dTMP coupled with the oxidation of 5,10-methylenetetrahydrofolate (MTHF).[5]
Experimental Protocol: TS Spectrophotometric Assay
-
Enzyme Source: Recombinant human TS or cytosolic extracts from high-expressing lines.
-
Reaction Mix: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA, 200 µM MTHF (cofactor), and 100 µM dUMP (substrate).
-
Initiation: Add enzyme to the mixture containing varying concentrations of Pyr-Novel-4X.
-
Detection: Monitor the increase in absorbance at 340 nm , which corresponds to the formation of Dihydrofolate (DHF).[5]
-
Validation: 5-FU must be pre-metabolized to FdUMP to work in this cell-free assay; otherwise, use FdUMP as the direct control.
Visualization: Pyrimidine Metabolic Pathway & Inhibition
Figure 2: The Thymidylate Synthase (TS) catalytic cycle.[6][7][8][9][10] Both the standard (5-FU) and the candidate (Pyr-Novel-4X) target the conversion of dUMP to dTMP, halting DNA synthesis.
ADME Profiling: Metabolic Stability
Objective: Pyrimidine derivatives are susceptible to rapid degradation by Dihydropyrimidine Dehydrogenase (DPD). Benchmarking stability is crucial for predicting in vivo half-life.
Protocol: Microsomal Stability Assay
-
System: Pooled Human Liver Microsomes (HLM).
-
Incubation: 1 µM compound + 0.5 mg/mL microsomal protein.
-
Start: Add NADPH regenerating system.
-
Sampling: Quench aliquots with ice-cold acetonitrile at 0, 15, 30, and 60 minutes.
-
Analysis: LC-MS/MS to quantify remaining parent compound.
Table 3: Metabolic Stability Comparison
| Compound | T½ (min) | Intrinsic Clearance (CLint) | Prediction |
| 5-FU | ~10-15 | High | Rapid clearance; requires continuous infusion. |
| Pyr-Novel-4X | >60 | Low | Suitable for oral dosing. |
References
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Cell Viability Assays (MTT/MTS). Available at: [Link]
-
MDPI. Spectrophotometric Monitoring of Thymidylate Synthase Inhibition. Available at: [Link] (Referencing standard spectrophotometric TS protocols).
-
Creative Bioarray. In Vitro ADME Assays for Small Molecule Drugs. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Detection of thymidylate synthase modulators by a novel screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 4,6-dichloropyrimidine-2-carboxylate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Pyrimidine scaffolds, in particular, are prevalent in a vast array of biologically active molecules, making the precise characterization of their derivatives a critical step in any research endeavor. This guide provides an in-depth technical comparison of the most effective analytical techniques for confirming the structure of Methyl 4,6-dichloropyrimidine-2-carboxylate and its analogues. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to ensure a self-validating approach to structural elucidation.
The Central Challenge: Isomeric Differentiation and Positional Confirmation
The primary analytical challenge in working with substituted pyrimidines, such as Methyl 4,6-dichloropyrimidine-2-carboxylate, lies in the unambiguous determination of the substituent positions on the pyrimidine ring. Simple mass spectrometry might confirm the molecular weight, but it often falls short in differentiating between constitutional isomers. For instance, Methyl 2,4-dichloropyrimidine-6-carboxylate shares the same molecular formula and mass as our target compound, necessitating more sophisticated techniques for definitive identification.
This guide will focus on a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to provide irrefutable structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the piecing together of the molecular puzzle.
Expected ¹H NMR Spectral Data
For Methyl 4,6-dichloropyrimidine-2-carboxylate, the ¹H NMR spectrum is predicted to be relatively simple, yet highly informative. The key signals to anticipate are:
-
A singlet in the aromatic region: This signal corresponds to the proton at the C5 position of the pyrimidine ring. Its chemical shift will be influenced by the electron-withdrawing effects of the two adjacent chlorine atoms and the carboxylate group.
-
A singlet corresponding to the methyl ester protons: This signal, typically found further upfield, will integrate to three protons.
The exact chemical shifts can be influenced by the solvent used for analysis. For a comparative reference, the parent compound, 4,6-dichloropyrimidine, exhibits a proton signal at approximately 8.8 ppm for the proton at C2 and 7.46 ppm for the proton at C5 in CDCl₃[1].
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule. For our target compound, we expect to observe signals for each unique carbon atom:
-
Carbonyl Carbon (C=O): This will be the most downfield signal.
-
Pyrimidine Ring Carbons (C2, C4, C5, C6): The chemical shifts of these carbons are highly dependent on the attached substituents. The carbons bearing chlorine atoms (C4 and C6) will be significantly downfield.
-
Methyl Ester Carbon (-OCH₃): This will be the most upfield signal.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Causality in Experimental Choices:
-
Choice of Solvent: The choice of deuterated solvent is critical as it can influence the chemical shifts of the signals. Chloroform-d (CDCl₃) is a good starting point for many organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples.
-
Field Strength: Higher field strengths provide better resolution of signals, which is crucial when dealing with complex molecules or for differentiating between subtle differences in chemical environments.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrum Data
For Methyl 4,6-dichloropyrimidine-2-carboxylate, the key features to look for in the mass spectrum are:
-
The Molecular Ion Peak (M⁺): Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. The isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) will result in M⁺, [M+2]⁺, and [M+4]⁺ peaks with a distinctive intensity ratio.
-
Fragmentation Peaks: Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The fragmentation of the pyrimidine ring itself can also lead to characteristic daughter ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Causality in Experimental Choices:
-
Ionization Method: Electron ionization is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For molecules that are thermally unstable or do not produce a clear molecular ion peak with EI, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique allows for the direct visualization of the atomic arrangement in the solid state, confirming connectivity, stereochemistry, and bond lengths and angles.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Causality in Experimental Choices:
-
Crystal Quality: The success of an X-ray diffraction experiment is highly dependent on the quality of the single crystal. The crystal should be of sufficient size and have a well-ordered internal structure.
-
Data Collection Strategy: The strategy for collecting diffraction data (e.g., the range of angles, exposure time) is optimized to ensure a complete and redundant dataset, which is essential for accurate structure determination.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative abundance. | Rapid, non-destructive, provides detailed structural information. | Requires soluble sample, interpretation can be complex for intricate molecules. |
| ¹³C NMR | Carbon skeleton of the molecule. | Complements ¹H NMR, provides information on all carbon atoms. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | May not differentiate between isomers, "hard" ionization can lead to loss of molecular ion. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in the solid state. | The "gold standard" for structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Synthesis of the Core Scaffold: 4,6-Dichloropyrimidine
The synthesis of the parent 4,6-dichloropyrimidine ring system is a crucial first step for accessing its derivatives. A common and effective method involves the chlorination of 4,6-dihydroxypyrimidine.
Caption: Synthesis of 4,6-Dichloropyrimidine.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine
A mixture of 4,6-dihydroxypyrimidine and a suitable base, such as N,N-dimethylaniline, is treated with phosphorus oxychloride (POCl₃). The reaction mixture is typically heated to drive the chlorination reaction to completion. After the reaction, the excess POCl₃ is carefully quenched, and the 4,6-dichloropyrimidine product is isolated and purified, often by distillation or recrystallization.
Conclusion: A Synergistic Approach for Confident Structural Assignment
The structural confirmation of Methyl 4,6-dichloropyrimidine-2-carboxylate and its derivatives requires a synergistic approach that combines the strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational information on the molecular framework and proton environments, mass spectrometry offers crucial confirmation of the molecular weight and insights into fragmentation. For absolute and unambiguous proof of structure, particularly when dealing with novel compounds or challenging isomeric mixtures, single-crystal X-ray crystallography remains the ultimate arbiter. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can confidently and accurately characterize these important chemical entities, paving the way for their successful application in drug discovery and development.
References
-
Methyl 4,6-dichloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2008, E64(11), o2172. [Link]
-
4,6-Dichloropyrimidine. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Medicinal Chemistry Research, 2021, 30, 1385–1403. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrimidine Kinase Inhibitors
Introduction: The Critical Role of Selectivity in Targeting Pyrimidine Kinases
In the intricate landscape of cellular metabolism, the pyrimidine salvage pathway provides an essential mechanism for recycling nucleobases, which are fundamental building blocks for DNA and RNA synthesis.[1][2] This pathway is particularly crucial in rapidly proliferating cells, such as cancer cells, and is hijacked by viruses for their replication, making its enzymes prime therapeutic targets.[1][3] Key kinases in this pathway—Uridine-Cytidine Kinases (UCK1, UCK2), Thymidine Kinases (TK1, TK2), and Deoxycytidine Kinase (dCK)—catalyze the rate-limiting phosphorylation steps.[1][4][5]
The development of small molecule inhibitors against these kinases holds immense promise for oncology and virology.[3][6] However, the human kinome is vast, comprising over 500 kinases, many of which share structural similarities in the ATP-binding pocket.[7] This conservation presents a formidable challenge in drug development: achieving inhibitor selectivity.[8][9][10] Off-target inhibition, or cross-reactivity, can lead to unforeseen toxicities, reduced therapeutic efficacy, and complex pharmacological profiles.[11]
This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret cross-reactivity studies for pyrimidine kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and offer a comparative analysis of inhibitor profiles, grounding our discussion in established scientific principles and methodologies.
The Pyrimidine Salvage Pathway: A Network of Key Kinase Targets
The pyrimidine salvage pathway efficiently converts pre-formed nucleosides into nucleoside monophosphates, which are then further phosphorylated to triphosphates for nucleic acid synthesis. Understanding the specific roles of the key kinases is fundamental to designing selective inhibitors.
-
Uridine-Cytidine Kinase (UCK1 and UCK2): These enzymes phosphorylate uridine and cytidine. While UCK1 is broadly expressed, UCK2 expression is more restricted but often upregulated in cancer cells and exhibits a significantly higher catalytic efficiency, making it a compelling therapeutic target.[3][12]
-
Thymidine Kinase (TK1 and TK2): TK1 is a cytosolic enzyme whose expression is tightly linked to the cell cycle, making it an excellent marker of cell proliferation.[13][14] TK2 is a mitochondrial enzyme with a distinct role in mitochondrial DNA synthesis.[1][15] Differentiating between these two is critical for avoiding mitochondrial toxicity.
-
Deoxycytidine Kinase (dCK): This kinase is responsible for phosphorylating deoxycytidine and is crucial for the activation of several nucleoside analog prodrugs used in chemotherapy.
Below is a diagram illustrating the central role of these kinases within the pathway.
Caption: The Pyrimidine Salvage Pathway and key kinase targets.
A Multi-Pillar Approach to Assessing Inhibitor Cross-Reactivity
A robust assessment of inhibitor selectivity cannot rely on a single method. Instead, a multi-pronged approach is required, moving from broad, high-throughput screening to direct confirmation of target engagement in a physiologically relevant context.
Pillar 1: In Vitro Enzymatic Assays & Kinome Profiling
The foundational step in characterizing any inhibitor is to determine its potency against the purified target enzyme and a broad panel of other kinases.
Causality Behind the Method: Biochemical assays provide the cleanest measure of direct enzyme inhibition (typically as an IC50 value) in a controlled environment, free from confounding cellular factors like membrane permeability or competition from high intracellular ATP concentrations.[16][17] Extending this to a large panel—a practice known as kinome profiling—offers an unbiased, panoramic view of a compound's selectivity and flags potential off-target liabilities early in the discovery pipeline.[8][18][19]
Caption: Workflow for comprehensive in vitro kinome profiling.
Experimental Protocol: Radiometric Kinase Assay for IC50 Determination
This protocol describes a standard method for determining the 50% inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.02% Brij35).[20]
-
Substrate Mix: Prepare a mix containing the specific peptide or protein substrate and [γ-³³P]ATP in kinase buffer. The concentration of unlabeled ATP should be near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[16]
-
Compound Dilution: Perform a serial dilution of the test inhibitor in 100% DMSO, followed by a further dilution in kinase buffer to create a range of 2X final concentrations.
-
-
Assay Execution:
-
Add 10 µL of the 2X inhibitor dilutions to a 96-well plate. Include wells for a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add 5 µL of the 4X kinase solution to all wells except the negative control.
-
Initiate the reaction by adding 5 µL of the 4X substrate mix to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature (or 30°C) for a pre-determined time (e.g., 60-120 minutes) within the linear range of the reaction.[17][20]
-
-
Reaction Quenching and Detection:
-
Stop the reaction by spotting 10 µL from each well onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.[20]
-
Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (negative control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Pillar 2: Cellular Target Engagement Assays
A compound that is potent in a biochemical assay is not guaranteed to be effective in a living cell.[21] Cellular assays are therefore a self-validating system, essential for confirming that an inhibitor can reach and bind its intended target in a complex physiological environment.
Causality Behind the Method: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly assesses target engagement.[22][23] It operates on the principle that when a ligand binds to its target protein, it confers thermal stability, increasing the protein's melting temperature (Tm).[24][25] This method is label-free and can be performed in intact cells or tissue lysates, providing unequivocal evidence of a physical interaction between the drug and its target.[24][26]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of the pyrimidine kinase inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, then cool at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the samples to the same total protein concentration.
-
Analyze the abundance of the target kinase (e.g., UCK2) in the soluble fractions by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against temperature for both the vehicle- and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these principles, we present hypothetical data for two novel pyrimidine kinase inhibitors, PY-101 and PY-102 , compared against a known reference compound.
Table 1: In Vitro Enzymatic Inhibition Profile (IC50, nM)
| Kinase Target | PY-101 (Selective UCK2 Inhibitor) | PY-102 (Dual TK1/UCK2 Inhibitor) | Reference Compound (Non-selective) |
| UCK2 | 5.2 | 15.8 | 25.1 |
| UCK1 | 850 | 970 | 45.6 |
| TK1 | >10,000 | 22.5 | 150.3 |
| TK2 | >10,000 | 1,200 | 345.8 |
| dCK | 4,500 | 2,100 | 88.2 |
| Src | 6,200 | 8,500 | 7.5 |
| EGFR | >10,000 | >10,000 | 12.3 |
Interpretation of In Vitro Data:
-
PY-101 demonstrates high potency and selectivity for UCK2 over other pyrimidine kinases and representative off-target kinases (Src, EGFR).
-
PY-102 shows a dual-inhibitor profile, with potent activity against both UCK2 and TK1. It maintains good selectivity against other kinases.
-
The Reference Compound is relatively non-selective, potently inhibiting its intended targets as well as major off-target kinases like Src and EGFR, which could lead to toxicity.
Table 2: Cellular Target Engagement in K562 Cells
| Assay Type | Target | PY-101 (1 µM) | PY-102 (1 µM) |
| CETSA | UCK2 | +4.2°C | +3.8°C |
| TK1 | No Shift | +3.5°C | |
| Src | No Shift | No Shift |
Interpretation of Cellular Data:
-
The CETSA results provide critical validation of the in vitro data.
-
PY-101 induces a significant thermal shift for UCK2, confirming it engages its intended target in intact cells. The lack of a shift for TK1 and Src aligns with its selective biochemical profile.
-
PY-102 validates its dual-target hypothesis, showing clear engagement with both UCK2 and TK1 inside the cell, while confirming it does not engage the potential off-target Src at the tested concentration.
Conclusion: An Integrated Strategy for Validating Inhibitor Selectivity
Achieving selectivity is a paramount goal in the development of pyrimidine kinase inhibitors. This guide demonstrates that a successful cross-reactivity assessment is not a single experiment but a logical, multi-pillar workflow. It begins with broad in vitro profiling to understand potency and identify potential liabilities, followed by essential cell-based target engagement studies to confirm that the inhibitor interacts with its intended target in a physiological setting. By rigorously applying these complementary methodologies, researchers can build a comprehensive and trustworthy selectivity profile, enabling the confident advancement of novel, targeted therapeutics while minimizing the risks associated with off-target effects.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Cuny, G. D., Yu, P. B., Laha, J. K., & Deng, L. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(8), 1126-1133. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
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Deng, X., Yang, Q., & Zhang, Z. Y. (2018). Mapping the Protein Kinome: Current Strategy and Future Direction. Cells, 7(11), 205. [Link]
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Brehmer, D., Greff, Z., Godl, K., & Klebl, B. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery, 3(6), 625-638. [Link]
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Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
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Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Pallares, G. (2010). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Chemical Biology, 5(11), 1031-1039. [Link]
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Zhang, T., & Liu, S. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
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Maly, D. J., & Shokat, K. M. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11925-E11933. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, F., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10851–10859. [Link]
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Koczian, K., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 13(16), 4039. [Link]
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Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10851-10859. [Link]
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Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis. (2023). YouTube. [Link]
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van den Broek, B., et al. (2013). Kinome Profiling. Methods in molecular biology, 967, 249-62. [Link]
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Van den Braber, M., et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology, 12, 974052. [Link]
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Andersen, G., et al. (1996). Uracil uptake in Escherichia coli K-12: isolation of uraA mutants and cloning of the gene. Journal of bacteriology, 178(22), 6542-6548. [Link]
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Jafari, R., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363. [Link]
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Archer, T. C., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 966. [Link]
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Lim, S. M., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 2024. [Link]
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Wikipedia contributors. (2023). Nucleotide salvage. Wikipedia, The Free Encyclopedia. [Link]
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Harding, S. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2206-2216. [Link]
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Al-beltagi, A., et al. (2024). Uridine cytidine kinases dictate the therapeutic response of molnupiravir via its bioactivation. bioRxiv. [Link]
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Van Rompay, A. R., et al. (2023). Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine. Nucleic Acids Research, 51(22), 11777-11787. [Link]
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Elkins, J. M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]
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Pathak, C., et al. (2019). Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 929-940. [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. [Link]
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Amporndanai, K., et al. (2021). Structure-based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2). OSTI.GOV. [Link]
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Liu, Y., et al. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers in Oncology, 12, 893390. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12051-12064. [Link]
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Shaw, M. (2024). Proliferation Biomarkers in Drug Discovery and Development, The Immunoassay of Thymidine Kinase 1. YouTube. [Link]
-
Chen, Y., et al. (2011). Combining small interfering RNAs targeting thymidylate synthase and thymidine kinase 1 or 2 sensitizes human tumor cells to 5-fluorodeoxyuridine and pemetrexed. Molecular cancer therapeutics, 10(7), 1190-200. [Link]
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12051–12064. [Link]
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Bio-Techne. (2021). Thymidine Kinase 1: Making Its Mark In Immunotherapy. Bio-Techne. [Link]
-
Unzue, A., et al. (2016). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 14(33), 7899-7907. [Link]
-
Vasta, J. D., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 26(2), 209-221.e6. [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-76. [Link]
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Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [Link]
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Wang, Z., et al. (2024). Thymidine kinase 1 indicates resistance to immune checkpoint plus tyrosine kinase inhibition in renal cell carcinoma. Journal of translational medicine, 22(1), 205. [Link]
-
Spencer, J., & Whittlesey, M. K. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 983-1002. [Link]
-
Topcu, Z., & Schultz, R. A. (2020). Thymidine kinase 1 through the ages: a comprehensive review. Cellular and Molecular Life Sciences, 78(1), 107-132. [Link]
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Oprea, T. I., et al. (2017). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics, 9(1), 3. [Link]
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Safety Operating Guide
Personal protective equipment for handling Methyl 4,6-dichloropyrimidine-2-carboxylate
Topic: Operational Safety & Logistics: Methyl 4,6-dichloropyrimidine-2-carboxylate CAS: 811450-22-3 Role: Senior Application Scientist
Critical Hazard Profile & Mechanistic Justification
To handle Methyl 4,6-dichloropyrimidine-2-carboxylate safely, one must understand its reactivity, not just its hazard codes. This compound features a pyrimidine ring activated by two electron-withdrawing chlorine atoms and an ester group.
The Chemical Reality:
The C-Cl bonds at positions 4 and 6 are highly electrophilic. In the presence of moisture (hydrolysis) or biological nucleophiles (skin proteins, mucous membranes), these positions are susceptible to nucleophilic aromatic substitution (
-
Consequence: Upon contact with moisture in the eyes or lungs, the molecule can hydrolyze, potentially releasing hydrochloric acid (HCl) and modifying tissue proteins. This mechanism drives the requirement for rigorous moisture control and barrier protection.
-
Classification: Treat as a Severe Skin/Eye Irritant and Potential Sensitizer .[1] While some SDSs label it strictly as an Irritant (H315, H319), structurally similar dichloropyrimidines are often Corrosive (Class 8). The "Precautionary Principle" dictates we handle this as a corrosive solid.
The PPE Matrix: Task-Based Protection
Do not use a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[2]
Table 1: PPE Specifications by Operational Tier
| PPE Component | Tier 1: Storage & Transport (Closed Containers) | Tier 2: Active Handling (Weighing, Synthesis, Open Vessel) | Tier 3: Spill Cleanup & High Exposure |
| Hand Protection | Single Nitrile Gloves (min 4 mil). Rationale: Protection against incidental contact with outer packaging.[2] | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Rationale: Visual breach detection.[3] Nitrile offers good resistance to solids, but limited time against dissolved organic solutions. | Silver Shield (Laminate) under Nitrile. Rationale: Laminates prevent permeation if the solid is dissolved in solvents (e.g., DCM, DMF) during a spill. |
| Respiratory | None required if packaging is intact. | N95 or P100 Filtering Facepiece. Rationale: Prevents inhalation of fine particulates during scooping/weighing. | Half-Face Respirator w/ OV/P100 Cartridges. Rationale: Protects against both dust and potential solvent vapors if mixed. |
| Eye/Face | Safety Glasses w/ side shields. | Chemical Splash Goggles (Indirect Vent). Rationale: Glasses do not seal against airborne dust fines that can bypass side shields. | Full Face Shield over Goggles. Rationale: Protects neck and face from projectile splashes or powder puffs. |
| Body | Standard Lab Coat (Cotton/Poly). | Lab Coat + Tyvek Sleeves. Rationale: Covers the wrist gap between glove and coat. | Impervious Apron or Tyvek Suit. Rationale: Prevents saturation of clothing during bulk cleanup. |
Operational Protocols: Self-Validating Systems
A "self-validating" system implies that the workflow itself highlights errors before they become accidents.
Protocol A: The "Static-Free" Weighing Workflow
Goal: Minimize airborne dust generation caused by electrostatic repulsion, common in chlorinated heterocycles.
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.
-
Why? Static charge disperses light powders, defeating the hood's capture velocity.
-
-
The "Double-Boat" Method:
-
Place the weigh boat inside a larger secondary container (e.g., a glass crystallization dish) on the balance.
-
Validation: If powder spills during transfer, it lands in the secondary dish, not on the balance pan, preventing contamination of the workspace.
-
-
Decontamination: Immediately wipe the exterior of the stock bottle with a dry Kimwipe, then a damp (acetone-moistened) wipe before returning to storage.
Protocol B: Emergency Spill Response (Solid State)
Do not use water immediately. Water triggers hydrolysis.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don Tier 3 PPE (See Table 1).
-
Dry Containment: Cover the spill with a dry absorbent pad or carefully scoop into a waste jar using a plastic scraper. Avoid generating dust. [1][2][3][4][5][6][7]
-
Chemical Deactivation (The Validation Step):
-
Once the bulk solid is removed, apply a solution of 5% Sodium Bicarbonate (aq) to the surface.
-
Observation: If bubbling occurs, acidic byproducts were present. Scrub until bubbling ceases.
-
-
Final Clean: Wipe with Ethanol/Water (70:30) to remove organic residues.
Logic Visualization: PPE Decision Tree
The following diagram illustrates the decision logic for selecting the correct protective posture based on the state of the material (Solid vs. Solution).
Figure 1: Decision logic for PPE selection. Note that "High Risk" solvents (like Dichloromethane) often used with this reagent require laminate gloves because Nitrile offers insufficient breakthrough time.
Disposal & Waste Management
Disposal must align with the halogenated nature of the compound.
-
Waste Stream: Segregate into Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this increases disposal costs and limits incineration options.
-
Container Labeling: Clearly label as "Contains Chlorinated Pyrimidines – Potential Acid Generator."
-
Quenching (Small Scale): For small residues in weigh boats, quench with dilute NaOH or NaHCO₃ to hydrolyze the chlorines and ester before disposal, converting the active electrophile into a less toxic pyrimidine-carboxylate salt [1].
References
-
National Institutes of Health (PubChem). (2025). 4,6-Dichloro-2-methylpyrimidine (Compound Summary). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
